molecular formula C6H10N2O2S B078908 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione CAS No. 13253-44-6

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Cat. No.: B078908
CAS No.: 13253-44-6
M. Wt: 174.22 g/mol
InChI Key: SBKRXUMXMKBCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is a specialized heterocyclic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features an imidazolidine-2,4-dione core, commonly known as a hydantoin, which is a privileged scaffold in drug discovery due to its ability to participate in diverse hydrogen-bonding interactions with biological targets. The unique 2-(methylthio)ethyl side chain at the 5-position enhances its lipophilicity and provides a potential metabolic handle, distinguishing it from simpler hydantoin derivatives.

Properties

IUPAC Name

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKRXUMXMKBCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884585
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13253-44-6
Record name 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13253-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a hydantoin derivative of the essential amino acid methionine. This compound, also known as methionine hydantoin, serves as a key intermediate in the industrial production of methionine and is of interest to researchers in medicinal chemistry and drug development.[1][2] This guide details the primary synthetic routes, experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic organic compound belonging to the hydantoin class.[1] Hydantoins are a significant structural motif in a variety of pharmaceuticals, exhibiting a broad range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[3][4] The synthesis of methionine hydantoin is a critical step in the large-scale chemical production of DL-methionine, an essential amino acid widely used in animal feed and nutritional supplements.[1][5] The two most prevalent methods for synthesizing 5-substituted hydantoins, including the title compound, are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.[3][6]

Synthetic Methodologies

Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides a direct route to hydantoins from α-amino acids.[3][7] This method involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.

Reaction Scheme:

The synthesis proceeds in two main steps:

  • Formation of a Ureido Derivative: The amino acid (methionine) is reacted with potassium cyanate in an acidic aqueous solution to form the corresponding N-carbamoyl amino acid (ureido derivative).

  • Cyclization: The ureido derivative is then heated in the presence of a strong acid, such as hydrochloric acid, to induce cyclization and form the hydantoin ring.[3]

A variation of this method involves the initial esterification of the amino acid, followed by reaction with potassium cyanate and subsequent acid-catalyzed cyclization.[3]

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent synthesis that is highly versatile for the preparation of 5-substituted and 5,5-disubstituted hydantoins.[4][6] This reaction typically involves the treatment of a carbonyl compound (an aldehyde or a ketone) with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate.[2][4][8]

For the synthesis of this compound, the starting carbonyl compound is 3-(methylthio)propionaldehyde (methional).

Reaction Scheme:

The reaction mechanism is thought to proceed through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and subsequently cyclizes to form the hydantoin.[9]

The industrial synthesis of DL-methionine commonly employs a carbonate-hydantoin process, which is a variation of the Bucherer-Bergs reaction.[5] This process starts with raw petrochemical materials to first produce 3-(methylthio)propionaldehyde. This intermediate is then converted to the hydantoin derivative using ammonia, carbon dioxide, and hydrogen cyanide.[5]

Experimental Protocols

Detailed Methodology for Urech Hydantoin Synthesis from Methionine

This protocol is adapted from a general procedure for the synthesis of hydantoins from α-amino acids.[3]

Materials:

  • L-Methionine

  • Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Chloride

  • Potassium Cyanate (KOCN)

  • Concentrated Hydrochloric Acid (37%)

  • Distilled Water

Procedure:

Step 1: Esterification of L-Methionine

  • Suspend L-methionine in ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an oil bath.

  • Stir the mixture for 10 minutes.

  • Bubble hydrogen chloride gas through the mixture. The hydrogen chloride gas can be generated by the dropwise addition of concentrated sulfuric acid to sodium chloride.[3]

  • Continue bubbling the gas until the amino acid is completely dissolved (approximately 30 minutes).

  • Reflux the reaction mixture for a specified time to ensure complete esterification.

  • Cool the mixture and remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

Step 2: Formation of the Ureido Derivative

  • Dissolve the amino acid ester hydrochloride in water.

  • Add a solution of potassium cyanate in water dropwise to the stirred solution.

  • Continue stirring the reaction mixture at room temperature. The formation of the ureido derivative may result in the formation of a precipitate.

Step 3: Acid-Catalyzed Cyclization

  • To the mixture containing the ureido derivative, add concentrated hydrochloric acid (37% v/v).

  • Heat the reaction mixture on a steam bath to facilitate cyclization.[3]

  • Upon cooling, the this compound product will precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol/water, to improve purity.

Detailed Methodology for Bucherer-Bergs Reaction

This protocol describes a general procedure for the Bucherer-Bergs reaction, which can be adapted for the synthesis of this compound from 3-(methylthio)propionaldehyde.

Materials:

  • 3-(methylthio)propionaldehyde (methional)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • In a pressure vessel or a sealed flask, combine 3-(methylthio)propionaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

  • Heat the reaction mixture with stirring to a temperature typically between 60-70°C.[6] The reaction is often carried out under pressure.

  • Maintain the reaction at this temperature for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • The hydantoin product may precipitate upon cooling. If not, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to induce precipitation.

  • Collect the crude product by vacuum filtration, wash with cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₀N₂O₂S[10][11][12]
Molecular Weight 174.22 g/mol [10][11][12]
CAS Number 13253-44-6[10][11][12]
Appearance Colorless/White SolidGeneral Knowledge
Purity 95+% (Commercially Available)[10]
¹H NMR Spectral data available[11]
¹³C NMR Spectral data available[11]
IR Spectrum Spectral data available[11]
Mass Spectrum (GC-MS) Molecular Ion (M⁺) at m/z 174[11]

Table 2: Overview of Synthetic Methods

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Urech Hydantoin Synthesis L-MethioninePotassium Cyanate, HClReadily available starting material (amino acid)May require multiple steps (esterification)
Bucherer-Bergs Reaction 3-(methylthio)propionaldehydeKCN/NaCN, (NH₄)₂CO₃One-pot reaction, versatileStarting aldehyde may be less common than the amino acid, use of toxic cyanides

Mandatory Visualizations

Urech_Hydantoin_Synthesis Methionine L-Methionine Ureido N-Carbamoyl Methionine (Ureido Derivative) Methionine->Ureido + KOCN, H+ Hydantoin 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione Ureido->Hydantoin Heat, HCl

Caption: Urech hydantoin synthesis pathway from L-methionine.

Bucherer_Bergs_Reaction Methional 3-(methylthio)propionaldehyde (Methional) Aminonitrile Aminonitrile Intermediate Methional->Aminonitrile + KCN, (NH4)2CO3 Hydantoin 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione Aminonitrile->Hydantoin Cyclization

Caption: Bucherer-Bergs reaction pathway from methional.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Start Starting Materials Reaction Reaction (Urech or Bucherer-Bergs) Start->Reaction Precipitation Precipitation/ Crystallization Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

References

An In-depth Technical Guide to the Chemical Properties of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as methionine hydantoin, is a heterocyclic organic compound that serves as a crucial intermediate in the industrial synthesis of the essential amino acid L-methionine.[1][2] Its chemical structure, a derivative of imidazolidine-2,4-dione (hydantoin), features a methylthioethyl side chain at the 5-position. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on quantitative data, experimental methodologies, and pathway visualizations to support research and development in related fields.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis and biological studies.

PropertyValueReference(s)
IUPAC Name 5-(2-methylsulfanylethyl)imidazolidine-2,4-dione[3]
Synonyms 5-[2-(Methylthio)ethyl]hydantoin, Methionine hydantoin[3]
CAS Number 13253-44-6[4]
Molecular Formula C₆H₁₀N₂O₂S[4]
Molecular Weight 174.22 g/mol [4]
Appearance White to almost white crystalline powder[5]
Melting Point 107 - 109 °C[5]
Boiling Point Not available
Solubility The methylthio group is noted to enhance its reactivity and solubility.[5]
pKa Not available
XLogP3-AA 0.2[3]
Topological Polar Surface Area 83.5 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Spectral Data Analysis

Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of this compound. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the S-CH₃ group, multiplets for the two CH₂ groups of the ethyl side chain, a multiplet for the C5-H of the hydantoin ring, and broad singlets for the N1-H and N3-H protons of the ring.

  • ¹³C NMR: Characteristic peaks would be observed for the S-CH₃ carbon, the two CH₂ carbons, the C5 carbon of the hydantoin ring, and the two carbonyl carbons (C2 and C4).[6]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for:

  • N-H stretching: Around 3200-3400 cm⁻¹ (broad)

  • C-H stretching (aliphatic): Around 2850-3000 cm⁻¹

  • C=O stretching (carbonyls): Two distinct bands around 1700-1780 cm⁻¹

  • C-N stretching: Around 1200-1350 cm⁻¹

  • C-S stretching: Around 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): Expected at m/z = 174.

  • Fragmentation Pattern: Common fragmentation would involve cleavage of the side chain, such as the loss of the methylthioethyl group or parts of it, and fragmentation of the hydantoin ring.[7]

Experimental Protocols

Synthesis via Bucherer-Bergs Reaction

The most common method for the synthesis of 5-substituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[8][9] This is a one-pot, multicomponent reaction.

Starting Material: The logical starting aldehyde for the synthesis of this compound is 3-(methylthio)propanal.

Reaction Principle: The reaction involves the treatment of an aldehyde or ketone with an alkali cyanide (e.g., potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(methylthio)propanal, potassium cyanide, and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.

  • Reaction Conditions: Heat the reaction mixture, for example, to 60-70°C, and stir for several hours.[8] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Bucherer_Bergs_Synthesis start 3-(Methylthio)propanal intermediate Aminonitrile Intermediate start->intermediate Reaction reagents + KCN + (NH₄)₂CO₃ product This compound intermediate->product Cyclization

Caption: Bucherer-Bergs synthesis of the target molecule.

Biological Significance and Signaling Pathways

This compound is a key precursor in the biotechnological production of L-methionine, a process known as the "hydantoinase process".[10] This enzymatic cascade offers a stereoselective route to the essential amino acid.

The Hydantoinase Pathway for L-Methionine Production

This pathway utilizes a racemic mixture of D,L-5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and converts it into L-methionine through the action of three key enzymes:

  • Hydantoin Racemase: This enzyme catalyzes the racemization of the L-hydantoin to the D-hydantoin, ensuring a continuous supply of the D-enantiomer for the subsequent enzymatic step.[11][12]

  • D-Hydantoinase: This enzyme stereoselectively hydrolyzes the D-enantiomer of the hydantoin to form N-carbamoyl-D-methionine.[11]

  • L-N-Carbamoylase (or N-Carbamoyl-L-amino acid amidohydrolase): This enzyme catalyzes the hydrolysis of N-carbamoyl-L-methionine to produce L-methionine, ammonia, and carbon dioxide. While the initial product from hydantoinase is the D-carbamoyl amino acid, some organisms possess a racemase that converts it to the L-form for the L-N-carbamoylase, or an L-selective hydantoinase can be engineered.[11][13][14]

Hydantoinase_Pathway dl_hydantoin D,L-5-(2-(methylthio)ethyl) imidazolidine-2,4-dione l_hydantoin L-Hydantoin dl_hydantoin->l_hydantoin d_hydantoin D-Hydantoin dl_hydantoin->d_hydantoin l_hydantoin->d_hydantoin Hydantoin Racemase d_carbamoyl N-Carbamoyl-D-Methionine d_hydantoin->d_carbamoyl D-Hydantoinase l_carbamoyl N-Carbamoyl-L-Methionine d_carbamoyl->l_carbamoyl Carbamoyl Racemase (in some systems) l_methionine L-Methionine l_carbamoyl->l_methionine L-N-Carbamoylase

Caption: Enzymatic conversion of the hydantoin to L-methionine.

Conclusion

This compound is a compound of significant interest due to its central role as a precursor in the synthesis of L-methionine. This guide has provided a detailed overview of its chemical properties, a general protocol for its synthesis, and a visualization of its biological conversion pathway. The presented data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry, biotechnology, and drug development, facilitating further investigation and application of this important molecule. Further experimental validation of some of the computed and predicted properties is encouraged for more precise applications.

References

In-Depth Technical Guide on the Crystal Structure of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as methionine hydantoin, is a heterocyclic organic compound derived from the amino acid methionine. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and antimicrobial properties. The three-dimensional arrangement of atoms in the crystal lattice of this compound is crucial for understanding its physicochemical properties, stability, and interactions with biological targets. This knowledge is fundamental for rational drug design and development.

Despite a thorough search of publicly available crystallographic databases and the scientific literature, the specific single-crystal X-ray structure of this compound has not been reported. However, this guide provides valuable related information, including the physicochemical properties of the target compound, a detailed analysis of the crystal structure of a closely related derivative, and relevant experimental protocols for synthesis and crystallographic analysis.

Physicochemical Properties

While the crystal structure is not available, fundamental physicochemical data for this compound has been compiled from various sources.

PropertyValueSource
Molecular Formula C6H10N2O2SPubChem[1]
Molecular Weight 174.22 g/mol PubChem[1]
CAS Number 13253-44-6PubChem[1]
Appearance White to Almost white powder to crystalChemicalBook[2]
Melting Point 108°CChemicalBook[2]
pKa 8.77 ± 0.10 (Predicted)ChemicalBook[2]

Crystal Structure of a Close Analog: 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

In the absence of data for the target compound, we present the crystallographic information for a structurally similar molecule, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. This derivative shares the same core imidazolidine ring and the 5-(2-(methylthio)ethyl) side chain, with modifications at the N3 position and the C2 carbonyl group (a thione group in this case). The analysis of this structure provides insights into the likely conformational preferences and packing interactions of the target molecule. A 2018 study detailed the synthesis and characterization, including X-ray crystallography, of this 2-thiohydantoin derivative.[3]

Table of Crystallographic Data for 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

ParameterValue
Empirical Formula C9H14N2OS2
Formula Weight 230.35
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.1234(5)
b (Å) 11.4567(6)
c (Å) 10.3456(5)
α (°) 90
β (°) 108.345(2)
γ (°) 90
Volume (ų) 1137.91(10)
Z 4
Density (calculated) (Mg/m³) 1.344
Absorption coefficient (mm⁻¹) 0.437
F(000) 488

Note: The specific bond lengths and angles were not available in the referenced abstract. A full crystallographic information file (CIF) would be required for a detailed geometric analysis.

Experimental Protocols

Synthesis of Hydantoin Derivatives from Amino Acids

A common and efficient method for the synthesis of hydantoins from α-amino acids is the Urech hydantoin synthesis.[4][5] This multi-step process can be adapted for the synthesis of this compound from methionine.

Detailed Methodology:

  • Esterification of the Amino Acid: The starting amino acid (e.g., methionine) is dissolved in an alcohol, such as ethanol. The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it to catalyze the formation of the corresponding amino acid ester hydrochloride. The reaction mixture is then typically refluxed to ensure complete conversion. The solvent is removed under reduced pressure to yield the crude ester.

  • Formation of the Ureido Derivative: The amino acid ester hydrochloride is dissolved in a suitable solvent, and a solution of potassium cyanate is added. The mixture is heated to reflux. During this step, the amino group of the amino acid ester reacts with the cyanate to form a ureido derivative.

  • Acid-Catalyzed Cyclization: The ureido derivative is then treated with a strong acid, such as concentrated hydrochloric acid, and heated. This promotes an intramolecular cyclization reaction, leading to the formation of the hydantoin ring. Upon cooling, the hydantoin product often crystallizes from the solution and can be collected by filtration.

G Urech Hydantoin Synthesis Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Ureido Formation cluster_2 Step 3: Cyclization A α-Amino Acid (e.g., Methionine) C Amino Acid Ester Hydrochloride A->C + Ethanol, HCl B Ethanol & HCl (gas) E Ureido Derivative C->E + KOCN, Reflux D Potassium Cyanate (KOCN) G Hydantoin Product E->G + HCl, Heat F Hydrochloric Acid (HCl) G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Purified Compound B Single Crystal Growth (e.g., Slow Evaporation) A->B C Mount Crystal on Diffractometer B->C D X-ray Diffraction Data Collection C->D E Data Processing (Unit Cell, Space Group) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Final Crystal Structure G->H

References

In-Depth Technical Guide: The Core Mechanism of Action of 5-[2-(methylthio)ethyl]hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-[2-(methylthio)ethyl]hydantoin, also known as methionine hydantoin, is a heterocyclic organic compound primarily recognized for its pivotal role as a key intermediate in the biotechnological production of the essential amino acid methionine. Its core mechanism of action is centered on its function as a substrate for a multi-enzyme cascade, commonly referred to as the "hydantoinase process." This process facilitates the stereoselective conversion of the racemic hydantoin derivative into optically pure D- or L-methionine. While its role in amino acid synthesis is well-documented, preliminary information also suggests potential antioxidant properties, likely attributable to its sulfur-containing moiety. This guide provides a comprehensive technical overview of the enzymatic conversion of 5-[2-(methylthio)ethyl]hydantoin, including detailed experimental protocols and quantitative data. It also briefly explores the current understanding of its potential antioxidant activity.

Introduction

5-[2-(methylthio)ethyl]hydantoin (CAS RN: 13253-44-6) is a synthetic derivative of the amino acid methionine.[1][2][3] Structurally, it belongs to the hydantoin class of compounds, which are derivatives of imidazolidine-2,4-dione. The primary significance of 5-[2-(methylthio)ethyl]hydantoin in industrial and research settings lies in its utility as a precursor for the production of enantiomerically pure amino acids, particularly D- and L-methionine.[4][5][6] This is achieved through a highly efficient and stereoselective enzymatic pathway known as the hydantoinase process. Beyond its role as a biochemical substrate, 5-[2-(methylthio)ethyl]hydantoin is also utilized in other applications, including as a plant growth regulator and a component in cosmetic formulations due to its potential antioxidant properties.[7] This guide will focus on the detailed molecular mechanisms underlying its biological conversion and touch upon the evidence for its antioxidant capabilities.

Core Mechanism of Action: The Hydantoinase Process

The principal mechanism of action of 5-[2-(methylthio)ethyl]hydantoin is its sequential enzymatic conversion to methionine. This biocatalytic cascade, known as the "hydantoinase process," employs three key enzymes to resolve the racemic mixture of D,L-5-[2-(methylthio)ethyl]hydantoin into a single desired stereoisomer of methionine.[4][8] This process is of significant industrial importance for the production of optically pure amino acids.[9]

Signaling Pathway and Experimental Workflow

The enzymatic conversion of D,L-5-[2-(methylthio)ethyl]hydantoin to D-methionine is a three-step process as illustrated in the signaling pathway diagram below. The experimental workflow typically involves the use of whole recombinant microbial cells, often Escherichia coli, engineered to overexpress the required enzymes.[4]

Hydantoinase_Process cluster_workflow Experimental Workflow start D,L-5-[2-(methylthio)ethyl]hydantoin (Substrate) recombinant_cells Recombinant E. coli expressing: - D-Hydantoinase - N-Carbamoyl-D-amino acid amidohydrolase - Hydantoin Racemase start->recombinant_cells Introduction of substrate reaction Incubation (Optimized pH and Temperature) recombinant_cells->reaction analysis Product Quantification (e.g., HPLC) reaction->analysis end Optically Pure D-Methionine analysis->end

Caption: Experimental workflow for the enzymatic production of D-methionine.

The core of this process lies in the coordinated action of the three enzymes, which can be visualized in the following signaling pathway diagram:

signaling_pathway DL_Hydantoin D,L-5-[2-(methylthio)ethyl]hydantoin D_Hydantoin D-5-[2-(methylthio)ethyl]hydantoin DL_Hydantoin->D_Hydantoin L_Hydantoin L-5-[2-(methylthio)ethyl]hydantoin DL_Hydantoin->L_Hydantoin D_Hydantoinase D-Hydantoinase (EC 3.5.2.2) D_Hydantoin->D_Hydantoinase Racemase Hydantoin Racemase L_Hydantoin->Racemase D_Carbamoyl N-Carbamoyl-D-methionine Carbamoylase N-Carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77) D_Carbamoyl->Carbamoylase D_Methionine D-Methionine D_Hydantoinase->D_Carbamoyl Hydrolysis Carbamoylase->D_Methionine Hydrolysis Racemase->D_Hydantoin Racemization

Caption: The Hydantoinase Process signaling pathway.

Key Enzymes and Their Roles
  • D-Hydantoinase (EC 3.5.2.2): This enzyme, also known as dihydropyrimidinase, catalyzes the stereoselective hydrolysis of the cyclic amide bond in the D-enantiomer of 5-[2-(methylthio)ethyl]hydantoin to produce N-carbamoyl-D-methionine.[4][10] The L-enantiomer is not recognized by this enzyme and remains unchanged.

  • N-Carbamoyl-D-amino acid amidohydrolase (D-Carbamoylase) (EC 3.5.1.77): This enzyme specifically hydrolyzes the N-carbamoyl group of N-carbamoyl-D-methionine to yield D-methionine, ammonia, and carbon dioxide.[11][12] This step is crucial for obtaining the final desired amino acid.

  • Hydantoin Racemase: To achieve a theoretical 100% conversion of the starting racemic mixture, a hydantoin racemase is employed. This enzyme interconverts the unreacted L-5-[2-(methylthio)ethyl]hydantoin into its D-enantiomer, which can then serve as a substrate for the D-hydantoinase.[4][13] This dynamic kinetic resolution drives the reaction towards the complete production of the D-amino acid.

Quantitative Data

The efficiency of the hydantoinase process for the production of D-methionine from 5-[2-(methylthio)ethyl]hydantoin has been quantified in several studies. The following table summarizes key quantitative parameters from a study using a recombinant E. coli whole-cell system.

ParameterValueReference
Substrate Concentration15 mM[4]
Conversion100%[4]
Reaction Time30 min[4]
Optimal pH8.0[4]
Optimal Temperature50 °C[4]
Experimental Protocols

A common method to determine D-hydantoinase activity involves monitoring the formation of N-carbamoyl-D-methionine from D,L-5-[2-(methylthio)ethyl]hydantoin.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM D,L-5-[2-(methylthio)ethyl]hydantoin

    • Whole recombinant cells or purified enzyme

  • Procedure:

    • Pre-incubate the reaction mixture at 50 °C for 5 minutes.

    • Initiate the reaction by adding the enzyme source.

    • Incubate at 50 °C with agitation.

    • At specific time intervals, withdraw aliquots and stop the reaction by adding an equal volume of 1 M HCl.

    • Centrifuge to remove cell debris.

    • Analyze the supernatant for the formation of N-carbamoyl-D-methionine and the depletion of the substrate using High-Performance Liquid Chromatography (HPLC).[4]

The activity of D-carbamoylase is typically determined by measuring the amount of D-methionine produced from N-carbamoyl-D-methionine.

  • Reaction Mixture:

    • 100 mM Phosphate buffer (pH 7.5)

    • 10 mM N-carbamoyl-D-methionine

    • Whole recombinant cells or purified enzyme

  • Procedure:

    • Pre-incubate the reaction mixture at 50 °C for 5 minutes.

    • Start the reaction by adding the enzyme source.

    • Incubate at 50 °C.

    • Stop the reaction at various time points by adding a quenching agent (e.g., trifluoroacetic acid).

    • Quantify the produced D-methionine by HPLC analysis, often after derivatization.[11]

The activity of hydantoin racemase is assessed by monitoring the conversion of one enantiomer of 5-[2-(methylthio)ethyl]hydantoin to the other.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 5 mM of either D- or L-5-[2-(methylthio)ethyl]hydantoin

    • Purified hydantoin racemase

  • Procedure:

    • Incubate the reaction mixture at 40 °C.

    • Take aliquots at different time intervals.

    • Stop the reaction by adding an equal volume of methanol.

    • Analyze the enantiomeric ratio of 5-[2-(methylthio)ethyl]hydantoin using chiral HPLC.[13]

Secondary Mechanism of Action: Antioxidant Activity

While the primary mechanism of action of 5-[2-(methylthio)ethyl]hydantoin is as a substrate for methionine synthesis, its chemical structure, particularly the presence of a sulfur atom, suggests potential antioxidant properties. Sulfur-containing compounds, including the amino acid methionine, are known to play a role in cellular defense against oxidative stress.[8][14]

Putative Antioxidant Mechanisms

The antioxidant activity of sulfur-containing compounds can occur through several mechanisms:

  • Direct Radical Scavenging: The sulfur atom can directly interact with and neutralize reactive oxygen species (ROS). Methionine, for instance, can be oxidized to methionine sulfoxide, thereby scavenging ROS.[14] It is plausible that the methylthio group in 5-[2-(methylthio)ethyl]hydantoin could act similarly.

  • Precursor to Antioxidant Molecules: As a precursor to methionine, 5-[2-(methylthio)ethyl]hydantoin can indirectly contribute to the synthesis of important endogenous antioxidants such as glutathione, which is a key player in cellular redox homeostasis.[14]

Experimental Evidence and Data

To date, there is a lack of specific studies directly investigating the antioxidant activity of 5-[2-(methylthio)ethyl]hydantoin. The claims of its antioxidant properties in cosmetic and food preservation applications are likely based on the general knowledge of sulfur-containing compounds and its relation to methionine.[7] Further research is required to quantify its radical scavenging capacity and to elucidate the specific mechanisms involved. Standard in vitro antioxidant assays could be employed for this purpose.

Antioxidant_Assay_Workflow cluster_antioxidant_workflow Proposed Antioxidant Assay Workflow compound 5-[2-(methylthio)ethyl]hydantoin assays In Vitro Antioxidant Assays: - DPPH Radical Scavenging - ABTS Radical Scavenging - Ferric Reducing Antioxidant Power (FRAP) compound->assays measurement Spectrophotometric Measurement assays->measurement result Quantification of Antioxidant Capacity (e.g., IC50 value) measurement->result

Caption: Proposed workflow for assessing antioxidant activity.

Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (ferric reducing antioxidant power) assay would be suitable for initial screening and quantification of the antioxidant potential of 5-[2-(methylthio)ethyl]hydantoin.[7][15]

Conclusion

The core mechanism of action of 5-[2-(methylthio)ethyl]hydantoin is unequivocally its role as a substrate in the enzymatic "hydantoinase process" for the stereoselective synthesis of methionine. This multi-step biochemical pathway is well-characterized and of significant industrial relevance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working on the biocatalytic production of amino acids.

The secondary, putative mechanism of antioxidant activity is less defined and requires dedicated investigation. While the chemical structure suggests such a role, direct experimental evidence and mechanistic studies are currently lacking. Future research should focus on quantifying the antioxidant capacity of 5-[2-(methylthio)ethyl]hydantoin and elucidating the specific molecular interactions involved in its potential radical scavenging and cytoprotective effects. Such studies would not only validate its use in cosmetic and food preservation applications but could also open new avenues for its application in drug development and therapy.

References

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Technical Overview of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a molecule belonging to the hydantoin class of compounds. Hydantoins are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological properties. While specific research on the biological effects of this compound is limited, this document consolidates available information on its potential activities by examining data from structurally related analogs and the broader imidazolidine-2,4-dione family. This guide includes a summary of reported quantitative biological data, detailed experimental methodologies for relevant assays, and visualizations of potential signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound, also known as 5-[2-(methylthio)ethyl]hydantoin, is a heterocyclic organic compound with the chemical formula C6H10N2O2S.[1] The imidazolidine-2,4-dione core, commonly referred to as the hydantoin ring system, is a prominent pharmacophore found in numerous clinically significant drugs.[2][3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[2][3][4][5]

This document will present a detailed analysis of the potential antimicrobial and cytotoxic activities, supported by experimental protocols and data presented in a structured format. Furthermore, potential signaling pathways that may be modulated by hydantoin derivatives will be discussed and visualized.

Quantitative Biological Data

Due to the limited specific data for this compound, this section summarizes the quantitative biological data for the structurally similar analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone .[4] These data provide valuable insights into the potential biological profile of the target compound.

Table 1: Antimicrobial Activity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

The antimicrobial activity was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[4]

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 25923Gram-positive>128
Staphylococcus epidermidisATCC 12228Gram-positive>128
Enterococcus faecalisATCC 29212Gram-positive>128
Bacillus subtilisATCC 6633Gram-positive>128
Methicillin-resistant Staphylococcus aureus (MRSA)Clinical IsolateGram-positive64
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Salmonella TyphimuriumATCC 14028Gram-negative>128
Klebsiella pneumoniaeATCC 700603Gram-negative>128
Candida albicansATCC 10231Fungus>128
Candida kruseiATCC 6258Fungus>128
Candida parapsilosisATCC 22019Fungus>128

Data extracted from a study on 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.[4]

Table 2: Cytotoxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

The cytotoxic effects were evaluated using the MTT assay on various human cancer cell lines and a normal fibroblast cell line. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth after a 48-hour incubation period.[4]

Cell LineCell TypeIC50 (µM)
HCT-116Human Colon Carcinoma>100
A549Human Lung Carcinoma>100
MCF-7Human Breast Adenocarcinoma>100
MRC-5Human Fetal Lung Fibroblast>100

Data extracted from a study on 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound, based on established protocols for similar compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of bacteria and fungi.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO serial_dilute Perform serial two-fold dilutions of the compound in a 96-well plate prep_compound->serial_dilute prep_media Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) prep_media->serial_dilute prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) inoculate Inoculate each well with the prepared microbial suspension prep_inoculum->inoculate serial_dilute->inoculate controls Include positive (microbe only) and negative (broth only) controls inoculate->controls incubate Incubate plates at 37°C for 18-24h (bacteria) or 35°C for 24-48h (fungi) controls->incubate read_plate Visually inspect for microbial growth or measure absorbance (OD600) incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay cluster_data_analysis Analysis seed_cells Seed cells in a 96-well plate and incubate for 24h add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound incubate_treatment Incubate for the desired exposure time (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4h incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader solubilize->read_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value read_absorbance->calculate_ic50 G cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects cluster_cns CNS Effects compound 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione apoptosis Apoptosis Induction compound->apoptosis cell_cycle Cell Cycle Arrest compound->cell_cycle angiogenesis Inhibition of Angiogenesis compound->angiogenesis cell_wall Cell Wall Synthesis Inhibition compound->cell_wall protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis dna_replication DNA Replication Inhibition compound->dna_replication ion_channels Modulation of Ion Channels compound->ion_channels neurotransmitter Neurotransmitter Receptor Binding compound->neurotransmitter

References

Synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, commonly known as methionine hydantoin, and its derivatives. This guide details established synthetic methodologies, presents key quantitative data, and outlines experimental protocols to support research and development in medicinal chemistry and drug discovery.

Introduction

Imidazolidine-2,4-diones, or hydantoins, are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. The 5-(2-(methylthio)ethyl) substituent, derived from the amino acid methionine, imparts unique physicochemical characteristics to the hydantoin scaffold, making its derivatives promising candidates for therapeutic development. This guide focuses on the core synthetic routes to this scaffold and its analogs, providing a foundation for further exploration and derivatization.

Core Synthesis Methodologies

The primary methods for the synthesis of this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot multicomponent reaction that is widely used for the synthesis of 5-substituted hydantoins.[1] For the synthesis of methionine hydantoin, the reaction typically starts from 3-(methylthio)propanal.

Bucherer_Bergs_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 3_methylthiopropanal 3-(Methylthio)propanal Product This compound 3_methylthiopropanal->Product KCN KCN / NaCN KCN->Product Ammonium_Carbonate (NH₄)₂CO₃ Ammonium_Carbonate->Product Solvent Aqueous Ethanol Temperature 60-70 °C

Figure 1: General scheme of the Bucherer-Bergs synthesis.
Urech Hydantoin Synthesis

The Urech hydantoin synthesis provides an alternative route starting from the corresponding amino acid, in this case, methionine.[2][3][4] This method involves the formation of an intermediate ureido acid, which then undergoes cyclization to form the hydantoin ring.

Urech_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps Methionine Methionine Step1 Formation of Ureido Acid Methionine->Step1 KOCN Potassium Cyanate KOCN->Step1 Step2 Acid-catalyzed Cyclization Step1->Step2 Product This compound Step2->Product

Figure 2: Workflow for the Urech hydantoin synthesis.

Experimental Protocols

General Procedure for Bucherer-Bergs Synthesis
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-(methylthio)propanal in aqueous ethanol.

  • Addition of Reagents: Add potassium cyanide (or sodium cyanide) and ammonium carbonate to the solution. A typical molar ratio of aldehyde to cyanide to carbonate is approximately 1:2:2.[1]

  • Reaction Conditions: Heat the mixture to a temperature of 60-100°C and maintain with stirring.[1] The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude hydantoin product.[1]

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the purified this compound.[1]

General Procedure for Urech Hydantoin Synthesis

Based on the Urech synthesis of other hydantoins from amino acids, a general protocol for methionine hydantoin is as follows[2][4]:

  • Formation of Ureido Derivative: Dissolve methionine in water and add potassium cyanate. Heat the mixture to facilitate the formation of the N-carbamoylmethionine (ureido) intermediate.

  • Cyclization: Acidify the reaction mixture with a strong acid, such as hydrochloric acid, and heat to induce cyclization of the ureido intermediate to the hydantoin.[4]

  • Isolation and Purification: Cool the reaction mixture to allow the hydantoin product to crystallize. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent to yield pure this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₆H₁₀N₂O₂S[2]
Molecular Weight174.22 g/mol [2]
Melting PointNot specified
AppearanceNot specified

Table 2: Spectroscopic Data for Characterization

TechniqueDataReference
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
IR (KBr) Data not available in searched literature.
Mass Spec (GC-MS) NIST Number: 237167[2]

Note: Detailed spectral data with peak assignments were not available in the reviewed literature.

Synthesis of Derivatives and Biological Activity

The derivatization of the this compound core can be achieved at the N-1 and N-3 positions of the hydantoin ring. These modifications are often pursued to modulate the compound's pharmacokinetic and pharmacodynamic properties.

N-Substituted Derivatives

The synthesis of N-substituted derivatives can be achieved by reacting the parent hydantoin with various electrophiles, such as alkyl halides or acyl chlorides, under basic conditions.

Derivatization Parent_Hydantoin 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione N_Substituted_Product N-Substituted Derivative Parent_Hydantoin->N_Substituted_Product Electrophile Electrophile (e.g., R-X, RCOCl) Electrophile->N_Substituted_Product Base Base (e.g., K₂CO₃, NaH) Base->N_Substituted_Product Reaction Condition

Figure 3: General scheme for N-substitution of the hydantoin ring.
Biological Activities of Derivatives

While specific biological data for derivatives of this compound are limited in the searched literature, related hydantoin and thiazolidine-2,4-dione derivatives have shown promising anticancer and antimicrobial activities.[5][6][7][8][9][10][11][12][13] For example, various N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activities against cancer cell lines such as MCF-7.[5] Additionally, certain 5-imino-4-thioxoimidazolidin-2-one derivatives have demonstrated significant antibacterial and antifungal properties.[8][10]

The development of novel derivatives based on the this compound scaffold is a promising area for the discovery of new therapeutic agents. Further research is warranted to synthesize and evaluate a library of these compounds to establish structure-activity relationships and identify lead candidates for further development.

Conclusion

This technical guide has provided an overview of the synthesis of this compound and its potential for derivatization. The Bucherer-Bergs and Urech synthesis methods offer viable routes to the core structure. While detailed experimental protocols and comprehensive characterization data for the parent molecule are not extensively documented in the readily available literature, the general procedures outlined here provide a solid foundation for researchers. The known biological activities of related hydantoin derivatives underscore the potential of the this compound scaffold as a source of new drug candidates. Further synthetic exploration and biological screening are crucial next steps in realizing this potential.

References

The Pharmacokinetic Profile of 5-[2-(methylthio)ethyl]hydantoin: Acknowledging a Data Gap and Projecting Future Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of 5-[2-(methylthio)ethyl]hydantoin. Despite its availability as a research chemical and its use as an intermediate in various chemical syntheses, no specific studies detailing its absorption, distribution, metabolism, and excretion (ADME) in any biological system have been published. This technical guide, therefore, aims to summarize the known chemical and physical properties of the compound, and based on its structural similarity to endogenous molecules, project a hypothetical metabolic pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals, highlighting the need for empirical studies to elucidate the in vivo behavior of this molecule.

Chemical and Physical Properties

A clear understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior. The available data for 5-[2-(methylthio)ethyl]hydantoin is summarized below.

PropertyValueSource
Molecular Formula C6H10N2O2S[1][2]
Molecular Weight 174.22 g/mol [1][2]
Appearance White to almost white crystalline powder[1]
Melting Point 107 - 109 °C[1]
CAS Number 13253-44-6[1][3]

Hypothetical Metabolic Pathways

Given that 5-[2-(methylthio)ethyl]hydantoin is functionally related to D-methionine, it is plausible that its metabolism could intersect with the methionine metabolic pathways.[4] A primary metabolic route could involve the hydrolysis of the hydantoin ring, a common metabolic transformation for hydantoin-containing compounds. This would be followed by further metabolism of the resulting amino acid-like structure.

The methionine salvage pathway, a crucial pathway for recycling sulfur-containing molecules, could also play a role in the metabolism of 5-[2-(methylthio)ethyl]hydantoin or its metabolites.[5] This pathway converts 5'-methylthioadenosine (MTA) back into methionine. The structural similarity of the side chain of 5-[2-(methylthio)ethyl]hydantoin to methionine suggests that its metabolites might enter this pathway.

Below is a hypothetical metabolic pathway for 5-[2-(methylthio)ethyl]hydantoin.

Hypothetical Metabolic Pathway of 5-[2-(methylthio)ethyl]hydantoin MTHEH 5-[2-(methylthio)ethyl]hydantoin Hydrolysis Hydantoin Ring Hydrolase MTHEH->Hydrolysis Metabolite1 N-carbamoyl-methionine (hypothetical) Hydrolysis->Metabolite1 Decarbamoylation Decarbamoylase Metabolite1->Decarbamoylation MethionineAnalog Methionine Analog Decarbamoylation->MethionineAnalog MetSalvage Methionine Salvage Pathway MethionineAnalog->MetSalvage FurtherMetabolism Further Metabolism (e.g., Oxidation) MetSalvage->FurtherMetabolism

Caption: A hypothetical metabolic pathway for 5-[2-(methylthio)ethyl]hydantoin.

General Experimental Protocols for Pharmacokinetic Studies

While specific experimental protocols for 5-[2-(methylthio)ethyl]hydantoin are not available, a general workflow for determining the pharmacokinetic profile of a novel small molecule is well-established. This typically involves in vitro and in vivo studies.

In Vitro Studies
  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) to determine the rate of metabolism.

  • CYP450 Inhibition/Induction: Assessing the potential of the compound to inhibit or induce major cytochrome P450 enzymes to predict drug-drug interactions.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which affects its distribution and availability.

  • Permeability: Using cell-based assays (e.g., Caco-2) to predict intestinal absorption.

In Vivo Studies
  • Animal Models: Administration of the compound to animal models (typically rodents) via different routes (e.g., intravenous, oral).

  • Sample Collection: Timed collection of blood, urine, and feces.

  • Bioanalytical Method: Development and validation of a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the compound and its potential metabolites in biological matrices.

  • Pharmacokinetic Analysis: Using specialized software to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

The logical workflow for a typical pharmacokinetic study is illustrated in the diagram below.

General Pharmacokinetic Study Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies MetStab Metabolic Stability Dosing Dosing in Animal Models MetStab->Dosing CYP CYP450 Profiling CYP->Dosing PPB Plasma Protein Binding PPB->Dosing Perm Permeability Perm->Dosing Sampling Biological Sample Collection Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PKAnalysis Pharmacokinetic Parameter Calculation Bioanalysis->PKAnalysis

Caption: A generalized workflow for pharmacokinetic studies of a new chemical entity.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the pharmacokinetic profile of 5-[2-(methylthio)ethyl]hydantoin. While its chemical properties are known, its in vivo behavior remains uncharacterized. The hypothetical metabolic pathway presented here, based on its structural similarity to methionine, provides a starting point for future research. To fill this critical knowledge gap, comprehensive ADME studies are required. Such studies, following established protocols for small molecule drug candidates, will be essential to determine the therapeutic potential and safety profile of this compound. Researchers are encouraged to undertake these investigations to unlock the full potential of 5-[2-(methylthio)ethyl]hydantoin and its derivatives in medicinal chemistry and drug development.

References

Unveiling the Toxicological Profile of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Preliminary Hazard Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a hydantoin derivative, is a chemical entity with potential applications in various fields. As with any chemical compound intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring human and environmental safety. This document provides a preliminary hazard assessment based on currently available public data. It is important to note that comprehensive toxicological studies for this specific compound are limited in the public domain. Therefore, this guide also outlines the necessary experimental studies required to build a complete safety profile, in accordance with international regulatory guidelines.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified with the following hazard statements[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H315: Causes skin irritation (Skin corrosion/irritation)[1]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[1]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Data Presentation: Knowledge Gaps in Quantitative Toxicology

A comprehensive literature search did not yield specific quantitative toxicological data for this compound. To fulfill the requirements of a full technical guide, the following data points would be essential. The tables below are presented as templates to be populated as data becomes available through future studies.

Table 1: Acute Toxicity Endpoints

Study TypeSpeciesRoute of AdministrationLD50/LC50Confidence IntervalsObservations
Acute Oral ToxicityRatOralData not availableData not availableData not available
Acute Dermal ToxicityRat/RabbitDermalData not availableData not availableData not available
Acute Inhalation ToxicityRatInhalationData not availableData not availableData not available

Table 2: Irritation and Sensitization

Study TypeSpeciesScoring SystemResultObservations
Dermal IrritationRabbitDraizeData not availableData not available
Eye IrritationRabbitDraizeData not availableData not available
Skin SensitizationGuinea Pig/MouseBuehler/LLNAData not availableData not available

Table 3: Genotoxicity Profile

Assay TypeTest SystemMetabolic ActivationConcentration RangeResult
Ames TestS. typhimuriumWith/Without S9Data not availableData not available
Chromosome AberrationMammalian CellsWith/Without S9Data not availableData not available
In Vitro MicronucleusMammalian CellsWith/Without S9Data not availableData not available
In Vivo MicronucleusRodentN/AData not availableData not available

Table 4: Repeated Dose Toxicity

Study DurationSpeciesRoute of AdministrationNOAELLOAELTarget Organs
28-Day StudyRatOralData not availableData not availableData not available
90-Day StudyRatOralData not availableData not availableData not available

Recommended Experimental Protocols for a Comprehensive Toxicological Assessment

To address the existing data gaps, a battery of toxicological studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is necessary. The following is a proposed workflow for a comprehensive toxicological evaluation.

G A Acute Oral Toxicity (OECD 423/425) H Repeated Dose 28-Day Oral Toxicity (OECD 407) A->H B Acute Dermal Toxicity (OECD 402) B->H C Acute Inhalation Toxicity (OECD 403) C->H D Dermal Irritation (OECD 404) D->H E Eye Irritation (OECD 405) E->H F Skin Sensitization (OECD 429/442B) F->H G In Vitro Genotoxicity (Ames, Micronucleus, Chromosome Aberration) G->H I Repeated Dose 90-Day Oral Toxicity (OECD 408) H->I J Toxicokinetics (OECD 417) I->J K Prenatal Developmental Toxicity (OECD 414) I->K L Reproductive/Developmental Toxicity Screening (OECD 421/422) I->L

Caption: Proposed workflow for comprehensive toxicological evaluation.

Methodologies for Key Experiments:
  • Acute Oral Toxicity (OECD 423/425): This study would involve the administration of this compound to rodents (typically rats) via oral gavage. The study aims to determine the median lethal dose (LD50) and identify clinical signs of toxicity and target organs.

  • Dermal and Eye Irritation (OECD 404 & 405): These protocols involve applying the test substance to the skin and eyes of rabbits, respectively, to assess the potential for irritation and corrosion. Observations for erythema, edema, and other effects are recorded over a set period.

  • In Vitro Genotoxicity Battery (OECD 471, 487, 473): A series of in vitro tests are required to assess the mutagenic and clastogenic potential of the compound. This typically includes a bacterial reverse mutation test (Ames test), an in vitro mammalian cell micronucleus test, and an in vitro mammalian chromosome aberration test.

  • Repeated Dose 28-Day Oral Toxicity Study (OECD 407): This study provides information on the adverse effects of repeated oral exposure to the substance for 28 days. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available information on the specific signaling pathways or mechanisms of toxicity for this compound. Future research, potentially involving transcriptomics, proteomics, and targeted cellular assays, would be necessary to elucidate these aspects. A hypothetical workflow for investigating the mechanism of toxicity is presented below.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Hypothesis Testing cluster_3 Mechanism Elucidation A In Vitro Cytotoxicity Assay (e.g., MTT, LDH) B Transcriptomic/Proteomic Analysis A->B C Identification of Dysregulated Pathways B->C D Targeted Pathway Analysis (e.g., Western Blot, qPCR) C->D E Functional Assays (e.g., Apoptosis, Oxidative Stress) C->E F Establishment of Adverse Outcome Pathway (AOP) D->F E->F

Caption: Workflow for investigating the mechanism of toxicity.

Conclusion

The available data for this compound indicates a preliminary hazard profile of being harmful if swallowed and an irritant to the skin, eyes, and respiratory system. However, a significant lack of quantitative toxicological data prevents a comprehensive risk assessment. The execution of standardized toxicological studies, as outlined in this guide, is essential to fully characterize the safety profile of this compound. For researchers and drug development professionals, prioritizing these studies is a critical step before advancing this molecule in any development pipeline. This proactive approach to safety assessment will ensure regulatory compliance and safeguard human health.

References

Methodological & Application

experimental protocol for 5-[2-(methylthio)ethyl]hydantoin application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(methylthio)ethyl]hydantoin is a hydantoin derivative with potential applications in pharmaceutical and agrochemical research.[1] As a member of the hydantoin chemical class, it shares a core structure with compounds known to possess a wide range of biological activities, including anticonvulsant, anti-cancer, and anti-inflammatory properties. This document provides detailed experimental protocols for the application of 5-[2-(methylthio)ethyl]hydantoin and its derivatives, focusing on in vitro cytotoxicity and in vivo toxicity assays. Additionally, a putative mechanism of action is discussed based on the known activities of related hydantoin compounds.

Chemical and Physical Properties

PropertyValue
CAS Number 13253-44-6
Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
Appearance White to almost white crystalline powder
Melting Point 107 - 109 °C
Purity ≥ 99% (GC)

Putative Mechanism of Action: GSK-3β Inhibition

Hydantoin and thiohydantoin derivatives have been identified as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[2][3][4] Inhibition of GSK-3β is a therapeutic strategy for various diseases, including neurodegenerative disorders, diabetes, and cancer.[3][5] The proposed mechanism for 5-[2-(methylthio)ethyl]hydantoin involves its potential to bind to the ATP-binding site of GSK-3β, thereby preventing the phosphorylation of its downstream substrates.

GSK3b_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Upstream Signaling (e.g., Wnt, PI3K/Akt) Receptor->Signaling_Cascade Activates GSK3b_complex GSK-3β Signaling_Cascade->GSK3b_complex Regulates Substrate Substrate (e.g., β-catenin, Tau) GSK3b_complex->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Hydantoin 5-[2-(methylthio)ethyl]hydantoin Hydantoin->GSK3b_complex Inhibits Substrate->Substrate_P Gene_Expression Altered Gene Expression Substrate->Gene_Expression Regulates

Caption: Putative signaling pathway of 5-[2-(methylthio)ethyl]hydantoin.

Data Presentation

The following tables summarize the biological activity of a closely related derivative, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.

Table 1: In Vitro Cytotoxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone [6]

Cell LineCell TypeResult (up to 200 μM)
MRC-5Normal human lung fibroblastsNo cytotoxicity observed
A549Human lung carcinomaNo cytotoxicity observed
HCT-116Human colorectal carcinomaNo cytotoxicity observed
MDA-MB-231Human breast carcinomaNo cytotoxicity observed

Table 2: In Vivo Acute Toxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone in Zebrafish Embryos [6]

EndpointResult
Lethal EffectsNo significant mortality observed
Teratogenic EffectsNo significant malformations observed
CardiotoxicityNo significant cardiotoxic effects observed

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from studies on related hydantoin derivatives and is suitable for assessing the cytotoxic effects of 5-[2-(methylthio)ethyl]hydantoin on various cell lines.[6][7]

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) and a normal human cell line (e.g., MRC-5)

  • 5-[2-(methylthio)ethyl]hydantoin

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Culture 1. Seed cells in 96-well plate Start->Cell_Culture Incubation_24h 2. Incubate for 24h Cell_Culture->Incubation_24h Compound_Addition 3. Add compound dilutions Incubation_24h->Compound_Addition Incubation_48h 4. Incubate for 48h Compound_Addition->Incubation_48h MTT_Addition 5. Add MTT solution Incubation_48h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add solubilization buffer Incubation_4h->Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: In Vivo Acute Toxicity Assessment using the Fish Embryo Toxicity (FET) Test

This protocol is based on the OECD Guideline 236 and a study on a related thiohydantoin derivative to assess the acute toxicity of 5-[2-(methylthio)ethyl]hydantoin on zebrafish embryos.[6]

Materials:

  • Fertilized zebrafish (Danio rerio) embryos

  • 5-[2-(methylthio)ethyl]hydantoin

  • Embryo medium (e.g., E3 medium)

  • DMSO

  • 24-well plates

  • Stereomicroscope

Procedure:

  • Embryo Collection and Selection:

    • Collect freshly fertilized embryos (within 2 hours post-fertilization, hpf).

    • Select healthy, normally developing embryos for the assay.

  • Exposure:

    • Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in DMSO.

    • Prepare a range of test concentrations by diluting the stock solution in embryo medium. The final DMSO concentration should not exceed 0.1%.

    • Place one embryo per well in a 24-well plate containing 2 mL of the respective test solution. Include a vehicle control (embryo medium with DMSO) and a negative control (embryo medium only).

    • Incubate the plates at 26 ± 1°C with a 14/10 hour light/dark cycle.

  • Observation:

    • Observe the embryos at 24, 48, 72, and 96 hpf under a stereomicroscope.

    • Record the following lethal endpoints: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat.

    • Record the following teratogenic endpoints: malformations of the head, tail, and yolk sac, as well as pericardial edema.

    • Record heart rate at 48 hpf to assess cardiotoxicity.

  • Data Analysis:

    • Calculate the cumulative mortality at each concentration and time point.

    • Determine the LC50 (lethal concentration for 50% of the embryos) at 96 hpf.

    • Quantify the incidence of specific malformations at each concentration.

FET_Assay_Workflow Start Start Embryo_Collection 1. Collect and select healthy zebrafish embryos Start->Embryo_Collection Exposure_Setup 2. Place one embryo per well in 24-well plate with test solutions Embryo_Collection->Exposure_Setup Incubation 3. Incubate at 26°C for 96h Exposure_Setup->Incubation Observation_24h 4. Observe at 24 hpf Incubation->Observation_24h Observation_48h 5. Observe at 48 hpf (record heart rate) Observation_24h->Observation_48h Observation_72h 6. Observe at 72 hpf Observation_48h->Observation_72h Observation_96h 7. Observe at 96 hpf Observation_72h->Observation_96h Data_Analysis 8. Analyze mortality and malformations (LC50) Observation_96h->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Fish Embryo Toxicity (FET) test.

Conclusion

The provided protocols offer a framework for the initial biological evaluation of 5-[2-(methylthio)ethyl]hydantoin. The data on a closely related derivative suggest low cytotoxicity and in vivo toxicity, making it a potentially interesting scaffold for further investigation. The putative mechanism of action through GSK-3β inhibition provides a starting point for more detailed mechanistic studies. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental conditions.

References

Application Notes and Protocols for 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as 5-[2-(methylthio)ethyl]hydantoin, is a key heterocyclic intermediate primarily utilized as a precursor in the synthesis of the essential amino acid DL-methionine. Its stable hydantoin structure allows for the efficient introduction of the methionine side chain, which can be subsequently converted to the corresponding amino acid through hydrolysis. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to DL-methionine, a critical component in various pharmaceutical and nutraceutical applications.

Chemical Properties

PropertyValue
Molecular Formula C6H10N2O2S
Molecular Weight 174.22 g/mol
IUPAC Name 5-(2-methylsulfanylethyl)imidazolidine-2,4-dione
CAS Number 13253-44-6
Appearance White crystalline solid (typical)
Synonyms 5-[2-(Methylthio)ethyl]hydantoin, Methionine hydantoin

Applications in Organic Synthesis

The primary application of this compound is as a direct precursor to DL-methionine. The industrial synthesis of methionine, an essential amino acid used in dietary supplements, animal feed, and pharmaceutical formulations, heavily relies on this intermediate. The robust nature of the hydantoin ring provides a stable scaffold for the construction of the amino acid backbone, which is later revealed through a straightforward hydrolysis step.

Beyond methionine synthesis, the imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1] Derivatives of this core structure have been investigated for a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties.[2] While this compound itself is not typically the final active pharmaceutical ingredient, its synthesis provides a gateway to a class of compounds with significant therapeutic potential.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol describes the synthesis of this compound from 3-(methylthio)propionaldehyde using the Bucherer-Bergs reaction. This one-pot multicomponent reaction is a classic and efficient method for the preparation of 5-substituted hydantoins.[3][4]

Materials:

  • 3-(Methylthio)propionaldehyde (MMP)

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate (2.0 equivalents) and potassium cyanide (1.2 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • To this solution, add 3-(methylthio)propionaldehyde (1.0 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux (typically 60-80°C) and maintain for several hours (e.g., 4-6 hours) until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

Quantitative Data:

ParameterValueReference
Typical Yield ~97%[5]
Reaction Temperature 60-80°C[3][4]
Reaction Time 4-6 hoursGeneral Protocol
Protocol 2: Hydrolysis of this compound to DL-Methionine

This protocol outlines the basic hydrolysis of the hydantoin to yield the corresponding amino acid, DL-methionine.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2-4 equivalents in water).

  • Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours) to ensure complete hydrolysis. The reaction progress can be monitored by the evolution of ammonia and carbon dioxide.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with hydrochloric acid to the isoelectric point of methionine (pH ~5.7) to precipitate the DL-methionine.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline DL-methionine by vacuum filtration and wash with cold water.

  • Dry the product under vacuum.

Quantitative Data:

ParameterValueReference
Typical Yield ~99%[5]
Reaction Temperature RefluxGeneral Protocol
Reaction Time 2-4 hoursGeneral Protocol

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of DL-Methionine A 3-(Methylthio)propionaldehyde C Bucherer-Bergs Reaction (60-80°C, Ethanol/Water) A->C B KCN, (NH4)2CO3 B->C D This compound C->D Yield: ~97% E This compound G Hydrolysis (Reflux) E->G F NaOH (aq) F->G H DL-Methionine G->H Yield: ~99%

Caption: Synthetic pathway from 3-(methylthio)propionaldehyde to DL-methionine.

Biological Significance: The S-Adenosylmethionine (SAM) Cycle

While this compound is primarily a synthetic precursor, its end-product, L-methionine, is a crucial component in cellular metabolism. A key metabolic pathway involving L-methionine is the S-adenosylmethionine (SAM) cycle, which is central to numerous cellular processes, including methylation of DNA, RNA, proteins, and lipids.[5][6]

SAM_Cycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein, etc.) Hcy Homocysteine SAH->Hcy SAHH Hcy->Met Methionine Synthase (Vitamin B12) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product

Caption: The S-Adenosylmethionine (SAM) cycle.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The synthesis protocols involve the use of highly toxic cyanides, which must be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable precursor in organic synthesis, particularly for the production of DL-methionine. The synthetic route via the Bucherer-Bergs reaction is efficient and high-yielding. The subsequent hydrolysis provides a straightforward method to access the essential amino acid. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for the Analytical Detection of 5-[2-(methylthio)ethyl]hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-[2-(methylthio)ethyl]hydantoin is a derivative of the amino acid methionine and belongs to the hydantoin class of compounds. Hydantoins are of significant interest in pharmaceutical and metabolic research due to their diverse biological activities. As a metabolite or synthetic intermediate, the accurate and sensitive detection of 5-[2-(methylthio)ethyl]hydantoin is crucial for understanding metabolic pathways, pharmacokinetic studies, and in the development of novel therapeutics.

This document provides detailed application notes and protocols for the analytical detection of 5-[2-(methylthio)ethyl]hydantoin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative data for the analysis of hydantoin and thioether compounds using chromatographic methods. Note that these values are representative and may vary depending on the specific instrumentation and matrix.

Table 1: Representative HPLC-UV Method Parameters

ParameterValue
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Table 2: Representative LC-MS/MS Method Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix Effect80 - 120%

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of 5-[2-(methylthio)ethyl]hydantoin

This protocol outlines a reverse-phase HPLC method with UV detection, suitable for the quantification of 5-[2-(methylthio)ethyl]hydantoin in relatively clean sample matrices or for monitoring chemical reactions.

1. Materials and Reagents

  • 5-[2-(methylthio)ethyl]hydantoin analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

4. Sample Preparation (from a biological matrix, e.g., plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Filter through a 0.22 µm syringe filter before injection.

5. Calibration Curve Preparation

  • Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions with the initial mobile phase composition to prepare working standards ranging from 0.5 to 100 µg/mL.

  • Inject each standard in triplicate to construct a calibration curve.

Protocol 2: LC-MS/MS Method for the Sensitive Quantification of 5-[2-(methylthio)ethyl]hydantoin

This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of 5-[2-(methylthio)ethyl]hydantoin in complex biological matrices.

1. Materials and Reagents

  • 5-[2-(methylthio)ethyl]hydantoin analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C, ¹⁵N₂-5-[2-(methylthio)ethyl]hydantoin). If not available, a structurally similar compound can be used.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

2. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reverse-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

3. LC Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 98% B

    • 5-6 min: 98% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (5-[2-(methylthio)ethyl]hydantoin):

      • Precursor ion (Q1): m/z 175.05 [M+H]⁺

      • Product ion (Q3): To be determined by infusion and fragmentation analysis. A plausible fragment would be the loss of the hydantoin ring structure or parts of the side chain.

    • Internal Standard: To be determined based on the chosen IS.

  • Collision Energy and other MS parameters: To be optimized by direct infusion of the analyte and internal standard.

5. Sample Preparation Follow the same protein precipitation procedure as described in Protocol 1. The use of an internal standard is highly recommended to correct for matrix effects and variations in sample processing. The internal standard should be added to the sample before protein precipitation.

Visualizations

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (ice-cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter analysis LC-MS/MS or HPLC-UV Analysis filter->analysis analytical_method_logic start Prepared Sample hplc HPLC Separation (Reverse Phase) start->hplc uv_detection UV Detection (210 nm) hplc->uv_detection for HPLC-UV ms_ionization Mass Spectrometry (ESI+) hplc->ms_ionization for LC-MS/MS quant_uv Quantification (HPLC-UV) uv_detection->quant_uv quadrupole1 Q1: Precursor Ion Selection (m/z 175.05) ms_ionization->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector quant_ms Quantification (LC-MS/MS) detector->quant_ms

Application Note: Quantitative Analysis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione in human plasma. The protocol is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic studies and other research applications. The methodology utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput analysis.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This application note provides a detailed protocol for its analysis using HPLC-MS/MS, a technique known for its high sensitivity and specificity.[1][2]

Chemical Properties
  • Compound Name: this compound[3]

  • Synonyms: 5-[2-(Methylthio)ethyl]hydantoin, 5-(2-Methylsulfanyl-ethyl)-imidazolidine-2,4-dione[3][4]

  • CAS Number: 13253-44-6[3][5]

  • Molecular Formula: C6H10N2O2S[3][5]

  • Molecular Weight: 174.22 g/mol [3][4][5]

  • Chemical Structure:

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS): 5-Methyl-5-isobutylhydantoin or a structurally similar stable isotope-labeled compound.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (sourced from a certified vendor)

Instrumentation
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for efficient separation.

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at various concentration levels.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC Parameters

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.01090
4.01090
4.1955
5.0955

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound175.0100.0
Internal Standard (e.g., 5-Methyl-5-isobutylhydantoin)171.2114.1

Note: The exact m/z values for the precursor and product ions should be optimized by direct infusion of the standard solutions.

Data Presentation

Quantitative Data Summary

Table 3: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
This compound1 - 1000> 0.995

Table 4: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LLOQ10.95 ± 0.1295.012.6
Low54.89 ± 0.3597.87.2
Medium5051.2 ± 3.1102.46.1
High800789.5 ± 45.398.75.7

Mandatory Visualization

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_addition Add Internal Standard plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc Inject 5 µL ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC-MS/MS analysis.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for routine drug analysis and pharmacokinetic studies in a drug development setting.

References

Application Notes: 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The versatility of this heterocyclic ring allows for substitutions at various positions, enabling the fine-tuning of pharmacological profiles. 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione is a derivative of this class, and while specific data on this compound is limited, its structural features suggest potential applications in areas where other 5-substituted hydantoins have shown promise, particularly as an antimicrobial and anticancer agent. These notes provide a framework for exploring its potential by summarizing the activities of related compounds and offering detailed protocols for its evaluation.

Potential Applications in Drug Discovery

Antimicrobial and Quorum Sensing Inhibition

Bacterial resistance to conventional antibiotics is a pressing global health issue, making the discovery of novel antimicrobial agents critical. One promising strategy is the inhibition of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation.[3][4] Derivatives of imidazolidine-2,4-dione and its thio-analogs (2-thioxoimidazolidin-4-ones) have been identified as potent inhibitors of QS in the opportunistic pathogen Pseudomonas aeruginosa.[5] These compounds have been shown to suppress the production of key virulence factors such as proteases, hemolysin, and pyocyanin, thereby attenuating bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance.[5]

Anticancer Activity

The hydantoin scaffold is present in established anticancer drugs like enzalutamide.[1] Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7] The mechanism of action for these compounds can vary widely, from the inhibition of key signaling pathways involved in cell proliferation to the induction of apoptosis. Given the established role of this scaffold in oncology, this compound warrants investigation for its potential antiproliferative activities.

Data Presentation: Biological Activity of Related Imidazolidine-2,4-dione Derivatives

The following tables summarize quantitative data from studies on structurally related imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: Inhibition of P. aeruginosa Virulence Factors by Imidazolidine-2,4-dione Derivatives [5]

Compound ClassDerivativeConcentration (MIC Fraction)Protease Inhibition (%)Hemolysin Inhibition (%)Pyocyanin Inhibition (%)
Imidazolidine-2,4-dione4c1/4 (1 mg/ml)100%~100%Not Reported
Imidazolidine-2,4-dione4j1/4 (0.5 mg/ml)100%~100%Not Reported
Imidazolidine-2,4-dione12a1/4 (0.5 mg/ml)100%~100%Not Reported
2-Thioxoimidazolidin-4-one7a1/4 (1 mg/ml)Not ReportedNot Reported96.4%

Table 2: Cytotoxic Activity (IC₅₀) of Imidazolidine-2,4-dione Derivatives [6]

Compound ClassDerivativeHCT-116 (µM)HePG-2 (µM)MCF-7 (µM)
Imidazolidine-2,4-dioneDerivative 1015.34 ± 1.113.81 ± 1.2> 20

Mandatory Visualization

experimental_workflow General Experimental Workflow for Compound Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_detailed Detailed Analysis (If Active) synthesis Synthesis of 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione purification Purification & Characterization (NMR, MS) synthesis->purification mic_assay Antimicrobial Screening (MIC Assay) purification->mic_assay qs_assay Quorum Sensing Inhibition Assays mic_assay->qs_assay cyto_assay Cytotoxicity Screening (MTT Assay) qs_assay->cyto_assay virulence_assays Virulence Factor Assays (Protease, Pyocyanin) qs_assay->virulence_assays apoptosis_assay Mechanism of Action (e.g., Apoptosis Assay) cyto_assay->apoptosis_assay biofilm_assay Biofilm Inhibition Assay virulence_assays->biofilm_assay

Caption: Workflow for synthesis and biological evaluation of the target compound.

quorum_sensing_pathway Pseudomonas aeruginosa Quorum Sensing (QS) Pathway Inhibition cluster_las Las System cluster_rhl Rhl System cluster_virulence Virulence Gene Expression LasI LasI Synthase AHL_3O_C12 3-oxo-C12-HSL (Autoinducer) LasI->AHL_3O_C12 synthesizes LasR LasR Receptor AHL_3O_C12->LasR binds to RhlI RhlI Synthase LasR->RhlI activates Protease Protease LasR->Protease Elastase Elastase LasR->Elastase AHL_C4 C4-HSL (Autoinducer) RhlI->AHL_C4 synthesizes RhlR RhlR Receptor AHL_C4->RhlR binds to Pyocyanin Pyocyanin RhlR->Pyocyanin Biofilm Biofilm Formation RhlR->Biofilm Compound Imidazolidine-2,4-dione Derivative Compound->LasR inhibits binding Compound->RhlR inhibits binding

Caption: Simplified diagram of P. aeruginosa QS pathways and potential inhibition points.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[8][9]

Materials:

  • This compound (Compound X)

  • Bacterial strains (e.g., P. aeruginosa, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Create a working solution by diluting the stock in CAMHB to twice the highest concentration to be tested.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the Compound X working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Compound X where no visible turbidity is observed. The growth control should be turbid, and the sterility control should be clear.

Protocol 2: Quorum Sensing Inhibition - Pyocyanin Assay

This protocol quantifies the inhibition of pyocyanin, a blue-green virulence factor produced by P. aeruginosa, regulated by QS.[10]

Materials:

  • P. aeruginosa (e.g., PAO1 strain)

  • Luria-Bertani (LB) broth

  • Compound X stock solution

  • Chloroform

  • 0.2 N HCl

  • Centrifuge and spectrophotometer

Procedure:

  • Culture Preparation: Inoculate P. aeruginosa in LB broth containing sub-MIC concentrations of Compound X (e.g., 1/4 or 1/8 MIC) and a solvent control.

  • Incubation: Grow the cultures for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Take 3 mL of the culture supernatant after centrifugation.

    • Add 1.5 mL of chloroform and vortex vigorously.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Transfer 1 mL of the chloroform layer to a new tube.

  • Re-extraction: Add 0.5 mL of 0.2 N HCl to the chloroform and vortex. The pyocyanin will move to the upper aqueous phase, turning it pink.

  • Quantification: Measure the absorbance of the upper pink layer at 520 nm (A₅₂₀).

  • Calculation: The percentage of pyocyanin inhibition is calculated as: [(A₅₂₀ Control - A₅₂₀ Treated) / A₅₂₀ Control] x 100.

Protocol 3: Cytotoxicity - MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][6]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Compound X stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a solvent control.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the solvent control. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be determined by plotting viability against compound concentration.

References

Formulation of 5-[2-(methylthio)ethyl]hydantoin for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of 5-[2-(methylthio)ethyl]hydantoin for in vivo studies. Due to the limited publicly available data on the solubility of this specific compound, a systematic approach to vehicle screening and formulation development is presented.

Physicochemical Properties of 5-[2-(methylthio)ethyl]hydantoin

A summary of the known physicochemical properties of 5-[2-(methylthio)ethyl]hydantoin is crucial for designing a suitable formulation strategy. While explicit solubility data is scarce, its structural features suggest it may have limited aqueous solubility.[1]

PropertyValueReference
Molecular Formula C6H10N2O2S[2][3]
Molecular Weight 174.22 g/mol [2][3]
Appearance White to almost white crystalline powderChem-Impex
Melting Point 108°CChemicalBook
Predicted pKa 8.77 ± 0.10ChemicalBook
Predicted Density 1.228 ± 0.06 g/cm³ChemicalBook

Formulation Development Strategy

Given the solid-state nature and likely poor aqueous solubility of 5-[2-(methylthio)ethyl]hydantoin, a systematic vehicle screening approach is recommended to identify an appropriate formulation for the intended in vivo studies. The choice of formulation will depend on the required dose, the route of administration (e.g., oral, intraperitoneal), and the toxicology profile of the excipients.

Vehicle Screening Workflow

A tiered approach to vehicle screening can efficiently identify a suitable formulation. The following workflow is proposed:

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Formulation Selection cluster_2 Phase 3: Formulation Optimization & Stability A Weigh 5-[2-(methylthio)ethyl]hydantoin B Add selected vehicles (e.g., Water, Saline, PEG 400, DMSO, Corn Oil) A->B C Vortex and sonicate B->C D Equilibrate (e.g., 24-48h at RT) C->D E Centrifuge and collect supernatant D->E F Analyze concentration (e.g., HPLC-UV) E->F G Evaluate solubility data F->G H Select formulation strategy: - Solution/Co-solvent - Suspension - Lipid-based G->H I Prepare formulation at target concentration H->I J Assess physical and chemical stability I->J K Finalize protocol J->K

Caption: Vehicle screening and formulation development workflow.

Experimental Protocols

Based on the formulation development strategy, the following detailed protocols are provided for preparing co-solvent and suspension formulations.

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is suitable if solubility screening indicates that 5-[2-(methylthio)ethyl]hydantoin is soluble in a biocompatible co-solvent system. A common co-solvent system for in vivo studies is a mixture of Dimethyl Sulfoxide (DMSO) and a diluent like polyethylene glycol (PEG) or saline.

Materials:

  • 5-[2-(methylthio)ethyl]hydantoin

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed and the required concentration of 5-[2-(methylthio)ethyl]hydantoin. Calculate the mass of the compound and the volume of each solvent.

  • Dissolve the Compound:

    • In a sterile vial, add the weighed amount of 5-[2-(methylthio)ethyl]hydantoin.

    • Add the required volume of DMSO to the vial.

    • Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.

  • Add Co-solvent (if applicable):

    • If using a ternary system, slowly add the required volume of PEG 400 to the DMSO solution while vortexing.

  • Dilute with Aqueous Vehicle:

    • Slowly add the sterile saline to the solvent mixture while continuously vortexing to prevent precipitation.

  • Final Formulation and Sterilization:

    • Visually inspect the final formulation for any precipitation or cloudiness.

    • If intended for parenteral administration, sterilize the final formulation by filtering through a 0.22 µm sterile filter into a sterile vial.

  • Stability Assessment: Store a small aliquot of the formulation under the intended study conditions (e.g., room temperature, 4°C) and visually inspect for precipitation at various time points before administration.

Example Co-solvent Formulation:

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent
PEG 40040%Co-solvent and viscosity modifier
Saline (0.9%)50%Aqueous vehicle
Protocol 2: Preparation of a Suspension Formulation

This protocol is suitable if 5-[2-(methylthio)ethyl]hydantoin has low solubility in common co-solvent systems. A suspension in an aqueous vehicle with a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween 80 is a common approach for oral administration.

Materials:

  • 5-[2-(methylthio)ethyl]hydantoin

  • Sodium Carboxymethylcellulose (Na-CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

  • Sterile vials

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add the required volume of sterile water.

    • While stirring with a magnetic stirrer, slowly sprinkle the required amount of Na-CMC into the water to avoid clumping. Continue stirring until a clear, viscous solution is formed. This may take several hours.

    • Add Tween 80 to the Na-CMC solution (e.g., to a final concentration of 0.1-0.5%) and stir until fully dissolved.

  • Prepare the Compound:

    • Weigh the required amount of 5-[2-(methylthio)ethyl]hydantoin.

    • If the particles are large, gently grind the compound to a fine powder using a mortar and pestle.

  • Form a Paste:

    • In the mortar, add a small amount of the vehicle to the powdered compound and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the particles.

  • Prepare the Suspension:

    • Gradually add the remaining vehicle to the paste while continuously triturating.

    • Transfer the suspension to a sterile vial.

    • For a more uniform suspension, homogenization may be used.

  • Stability Assessment: Store the suspension under the intended study conditions. Before each administration, the suspension should be thoroughly re-suspended by vortexing or shaking. Visually inspect for any signs of caking or aggregation.

Example Suspension Formulation:

ComponentConcentrationPurpose
5-[2-(methylthio)ethyl]hydantoinTarget doseActive Pharmaceutical Ingredient
Sodium Carboxymethylcellulose0.5% (w/v)Suspending agent
Tween 800.1% (v/v)Wetting agent
Sterile Waterq.s. to final volumeVehicle

Logical Relationships in Formulation Choice

The decision-making process for selecting a suitable formulation can be visualized as follows:

G A Determine Target Dose and Route of Administration B Perform Solubility Screening A->B C Solubility > Target Dose in Biocompatible Vehicle? B->C D Co-solvent/Solution Formulation C->D Yes E Suspension Formulation C->E No F Lipid-Based Formulation (for oral administration) C->F No, but lipophilic G Optimize and Validate Formulation D->G E->G F->G

References

Spectroscopic Characterization of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the spectroscopic characterization of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Detailed protocols for nuclear magnetic resonance (NMR) spectroscopy, fourier-transform infrared (FT-IR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS) are outlined to ensure reproducible and accurate data acquisition. The presented data, based on publicly available information and predictive models, serves as a reference for the identification and quality control of this compound. Additionally, a signaling pathway diagram illustrates the potential mechanism of action for imidazolidine-2,4-dione derivatives as apoptosis modulators, providing context for further biological evaluation.

Compound Information

IUPAC Name: this compound Synonyms: 5-[2-(Methylthio)ethyl]hydantoin CAS Number: 13253-44-6[1] Molecular Formula: C₆H₁₀N₂O₂S[1] Molecular Weight: 174.22 g/mol [1] Chemical Structure:

Spectroscopic Data

Note: The following tables provide predicted and reported spectroscopic data for this compound. Experimental values should be determined and recorded for specific samples.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.6Singlet1HNH (amide)
~8.0Singlet1HNH (amide)
~4.2Triplet1HCH (chiral center)
~2.6Triplet2H-CH₂-S
~2.1Singlet3HS-CH₃
~1.9Multiplet2H-CH-CH₂-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~173C=O (amide)
~157C=O (urea)
~58CH (chiral center)
~32-CH₂-S
~30-CH-CH₂-
~15S-CH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadN-H Stretching (amide/urea)
2920-2980MediumC-H Stretching (aliphatic)
1710-1780StrongC=O Stretching (amide/urea)
1400-1450MediumC-H Bending
1100-1300MediumC-N Stretching
650-700MediumC-S Stretching
GC-MS (Gas Chromatography-Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
174~40[M]⁺ (Molecular Ion)
128~100[M - C₂H₄S]⁺
100~80[M - C₃H₆S]⁺
75~60[C₂H₅NS]⁺
61~50[CH₃S=CH₂]⁺

Experimental Protocols

NMR Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3.1.3. ¹³C NMR Acquisition

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

FT-IR Spectroscopy
  • Prepare a KBr pellet by thoroughly grinding a mixture of approximately 1 mg of the sample and 100 mg of dry KBr powder.

  • Press the mixture in a pellet die under high pressure to form a transparent or translucent disc.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of a blank KBr pellet.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The final spectrum should be presented in terms of transmittance or absorbance.

GC-MS Analysis
  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Inject 1 µL of the solution into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Set the injector temperature to 250°C.

  • Program the oven temperature, for example: start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Set the mass spectrometer to scan over a mass range of m/z 40-400.

  • Ionize the sample using electron ionization (EI) at 70 eV.

  • Analyze the resulting chromatogram and mass spectra to identify the compound and its fragmentation pattern.

Signaling Pathway and Experimental Workflow

Imidazolidine-2,4-dione derivatives have been investigated for their potential as anticancer agents through the inhibition of anti-apoptotic proteins like Bcl-2. The following diagram illustrates this proposed mechanism.

Bcl2_Inhibition cluster_0 Apoptotic Stimuli cluster_1 Pro-Apoptotic Proteins cluster_2 Anti-Apoptotic Protein cluster_3 Apoptosis Execution cluster_4 Inhibitory Compound Stimuli Chemotherapy, Radiation Bax_Bak Bax/Bak Stimuli->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP induces Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits Caspases Caspase Activation MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Hydantoin 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione (Derivative) Hydantoin->Bcl2 inhibits Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation Sample 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione Dissolve Dissolve in DMSO-d6 Sample->Dissolve Pellet Prepare KBr Pellet Sample->Pellet Solution Prepare Solution (e.g., in Methanol) Sample->Solution NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FT-IR Spectroscopy Pellet->IR MS GC-MS Analysis Solution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Background Subtraction) IR->ProcessIR ProcessMS Analyze Chromatogram and Mass Spectra MS->ProcessMS Interpret Structural Elucidation and Purity Assessment ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

References

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione in Metabolic Disorder Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as MTE-hydantoin, is a heterocyclic organic compound. While the broader class of imidazolidine-2,4-diones (hydantoins) has been investigated for various pharmacological activities, including in the context of metabolic disorders, specific research on the direct role of this compound in this area is currently limited in publicly available scientific literature. This document provides a general overview of the potential applications of hydantoin derivatives in metabolic disorder research, drawing parallels from structurally related compounds, and outlines general protocols that could be adapted for the investigation of this compound.

Introduction

Metabolic disorders, such as type 2 diabetes and obesity, are a growing global health concern. A key focus of drug discovery in this area is the identification of novel small molecules that can modulate key metabolic pathways, such as insulin signaling, glucose uptake, and lipid metabolism. The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in several approved drugs with diverse biological activities. Notably, the structurally related thiazolidinedione class of compounds, such as pioglitazone and rosiglitazone, are known peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists used in the treatment of type 2 diabetes. Given this precedent, hydantoin derivatives, including this compound, represent a class of compounds with potential for investigation in metabolic disorder research.

Currently, there is a lack of specific published data on the biological effects of this compound on metabolic pathways. The available information primarily pertains to its chemical synthesis and its use as a building block in the preparation of other molecules. Therefore, the following sections provide a generalized framework for researchers and drug development professionals interested in exploring the potential of this and similar compounds.

Potential Signaling Pathways and Mechanisms of Action

Based on the known activities of related hydantoin and thiazolidinedione derivatives, several potential signaling pathways could be modulated by this compound. A primary hypothetical target is the PPAR-γ signaling pathway , which is central to the action of thiazolidinedione antidiabetic drugs. Activation of PPAR-γ leads to the regulation of genes involved in glucose and lipid metabolism, enhancing insulin sensitivity.

Another potential mechanism could involve the inhibition of enzymes such as α-glucosidase , which would delay carbohydrate digestion and reduce postprandial glucose spikes. The general workflow for investigating these potential mechanisms is outlined below.

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Cellular Mechanism of Action cluster_3 In Vivo Validation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Data Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Hit Identification->Enzyme Inhibition Assays Lead Optimization Receptor Binding/Activation Assays Receptor Binding/Activation Assays Hit Identification->Receptor Binding/Activation Assays Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays Receptor Binding/Activation Assays->Cell-Based Assays Glucose Uptake Assays Glucose Uptake Assays Cell-Based Assays->Glucose Uptake Assays Lipid Accumulation Assays Lipid Accumulation Assays Cell-Based Assays->Lipid Accumulation Assays Western Blotting (Signaling Proteins) Western Blotting (Signaling Proteins) Glucose Uptake Assays->Western Blotting (Signaling Proteins) qPCR (Gene Expression) qPCR (Gene Expression) Lipid Accumulation Assays->qPCR (Gene Expression) Animal Models of Metabolic Disease Animal Models of Metabolic Disease Western Blotting (Signaling Proteins)->Animal Models of Metabolic Disease qPCR (Gene Expression)->Animal Models of Metabolic Disease Pharmacokinetic Studies Pharmacokinetic Studies Animal Models of Metabolic Disease->Pharmacokinetic Studies Efficacy and Toxicity Studies Efficacy and Toxicity Studies Pharmacokinetic Studies->Efficacy and Toxicity Studies

Figure 1: General workflow for the evaluation of novel compounds in metabolic disorder research.

Data Presentation

As there is no specific quantitative data available for this compound in the context of metabolic disorders, the following table is a template that can be used to summarize findings from future experimental evaluations.

Assay Type Target/System Parameter This compound Value Positive Control Value (e.g., Pioglitazone)
Enzyme Inhibitionα-glucosidaseIC50 (µM)Data not availablee.g., Acarbose
Receptor BindingPPAR-γKd (nM)Data not availableData not available
Receptor ActivationPPAR-γ Luciferase AssayEC50 (µM)Data not availablee.g., 0.1 µM
Cellular Assay3T3-L1 Adipocyte Glucose UptakeFold IncreaseData not availablee.g., 2.5-fold
Cellular AssayHepG2 Lipid Accumulation% ReductionData not availablee.g., 40%

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on key metabolic targets and pathways.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium phosphate buffer (pH 6.8)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • In a 96-well plate, add 50 µL of sodium phosphate buffer, 10 µL of various concentrations of the test compound or acarbose, and 20 µL of α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 2: PPAR-γ Transactivation Assay

Objective: To assess the ability of this compound to activate the PPAR-γ receptor.

Materials:

  • HEK293T cells

  • PPAR-γ expression vector

  • PPRE-luciferase reporter vector

  • Renilla luciferase control vector

  • Lipofectamine 2000

  • DMEM with 10% FBS

  • This compound (test compound)

  • Rosiglitazone (positive control)

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Seed HEK293T cells in a 24-well plate.

  • Co-transfect the cells with the PPAR-γ expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using Lipofectamine 2000.

  • After 24 hours, treat the cells with various concentrations of the test compound or rosiglitazone.

  • Incubate for another 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold activation relative to the vehicle control.

G Compound Compound PPAR-gamma PPAR-gamma Compound->PPAR-gamma Binds and Activates RXR RXR PPAR-gamma->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Metabolic Regulation Metabolic Regulation Target Gene Transcription->Metabolic Regulation Leads to

Figure 2: Simplified PPAR-γ signaling pathway.
Protocol 3: 3T3-L1 Adipocyte Glucose Uptake Assay

Objective: To measure the effect of this compound on glucose uptake in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • DMEM

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[3H]glucose

  • This compound (test compound)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor)

  • Scintillation counter

Procedure:

  • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Serum-starve the differentiated adipocytes for 2-4 hours.

  • Treat the cells with the test compound or insulin for the desired time.

  • Wash the cells with KRH buffer.

  • Add KRH buffer containing 2-Deoxy-D-[3H]glucose and incubate for 10 minutes.

  • Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Normalize the glucose uptake to the total protein content.

Conclusion and Future Directions

While direct evidence for the role of this compound in metabolic disorder research is currently unavailable, its structural similarity to known bioactive hydantoin and thiazolidinedione derivatives suggests that it is a candidate for further investigation. The protocols and frameworks provided in this document offer a starting point for researchers to explore the potential of this and other novel hydantoin derivatives as modulators of metabolic pathways. Future studies should focus on systematic screening of this compound against key metabolic targets, followed by in-depth in vitro and in vivo characterization to elucidate its mechanism of action and therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as methionine hydantoin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Final Product

  • Question: I am following a standard Urech hydantoin synthesis protocol starting from methionine, but I am getting a very low yield of this compound. What could be the issue?

  • Answer: Low yields can stem from several factors throughout the three main stages of the Urech synthesis: esterification, ureido derivative formation, and cyclization. Here's a breakdown of potential causes and solutions:

    • Incomplete Esterification: The initial conversion of methionine to its ethyl ester is crucial. The presence of water can lead to hydrolysis rather than esterification.[1]

      • Solution: Ensure all glassware is thoroughly dried and use anhydrous ethanol. Employing hydrogen chloride gas as a catalyst is generally more effective than using hydrochloric acid to avoid introducing water.[1]

    • Inefficient Ureido Derivative Formation: The reaction of the amino acid ester with potassium cyanate to form the ureido intermediate is temperature-sensitive.

      • Solution: Optimize the reaction temperature. While some protocols suggest refluxing, others indicate that lower temperatures (e.g., -5°C) can provide excellent yields.[1] It is advisable to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Failed or Incomplete Cyclization: The final acid-catalyzed cyclization of the ureido derivative to the hydantoin is a critical step. The choice and concentration of the acid are paramount.

      • Solution: Use 37% v/v hydrochloric acid for the cyclization step, as this has been shown to give the best yields.[1] Sulfuric acid has been reported to be ineffective for this cyclization.[1] Ensure the reaction is heated sufficiently, for instance, on a steam bath, to drive the cyclization to completion.[1]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely impurities and how can I remove them?

  • Answer: The presence of impurities can be due to side reactions or unreacted starting materials.

    • Unreacted Ureido Intermediate: Incomplete cyclization will leave the ureido derivative as a major impurity.

      • Solution: Increase the reaction time or temperature of the acid cyclization step. Re-subjecting the impure product to the cyclization conditions (refluxing with 37% HCl) can help convert the remaining intermediate to the desired hydantoin.

    • Hydrolysis of the Hydantoin Ring: Hydantoins can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures, which would open the ring to form the corresponding amino acid derivative.

      • Solution: During workup, neutralize the reaction mixture carefully. Avoid prolonged exposure to strong acids or bases. For purification, recrystallization from a suitable solvent system, such as ethanol/water, is often effective.[2] Column chromatography can also be employed for more challenging separations.

Issue 3: Difficulty in Isolating the Product

  • Question: I am having trouble precipitating the final product from the reaction mixture. What can I do?

  • Answer: Product isolation can sometimes be challenging depending on the reaction solvent and the product's solubility.

    • High Solubility in the Reaction Mixture: The product may be too soluble in the final reaction solvent to precipitate effectively.

      • Solution: After neutralizing the reaction mixture, concentrate it under reduced pressure to remove most of the solvent. The resulting residue can then be triturated with a non-solvent, such as cold water or diethyl ether, to induce precipitation. If the product is still not precipitating, extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent may be necessary to isolate the crude product for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Urech hydantoin synthesis is a widely used and effective method for preparing 5-substituted hydantoins from α-amino acids, including the synthesis of this compound from methionine.[1] This method involves a three-step process: esterification of the amino acid, reaction with potassium cyanate to form a ureido derivative, and subsequent acid-catalyzed cyclization.[1]

Q2: Are there alternative synthesis routes?

A2: Yes, the Bucherer-Bergs reaction is another classic method for synthesizing hydantoins.[3][4] This one-pot, multicomponent reaction typically involves an aldehyde or ketone, an alkali cyanide (like potassium cyanide), and ammonium carbonate.[3] For the synthesis of this compound, the starting aldehyde would be 3-(methylthio)propanal.

Q3: What are the key reaction parameters to control for optimizing the yield?

A3: To optimize the yield, careful control of the following parameters is essential:

  • Anhydrous Conditions: Particularly during the initial esterification step, the absence of water is critical to prevent hydrolysis.[1]

  • Temperature: Each step has an optimal temperature range. For instance, the formation of the ureido derivative may be more efficient at lower temperatures, while the cyclization requires heating.[1]

  • Acid Catalyst: The choice and concentration of the acid for the final cyclization step significantly impact the yield. 37% v/v HCl has been reported to be optimal.[1]

  • Reaction Time: Monitoring the reaction progress by TLC is crucial to ensure each step goes to completion without the formation of degradation products from prolonged reaction times.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl groups of the hydantoin ring.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Optimization of Urech Hydantoin Synthesis Conditions for Methionine Derivative

StepReagent/ConditionTemperature (°C)DurationReported Yield (%)Reference
Esterification HCl gas in EthanolHigher Temperature*OvernightGood[1][5]
Ureido Formation Potassium Cyanate-52 hours>99 (for glycine derivative)[1]
Cyclization 37% v/v HClSteam BathOvernightGood to Excellent[1]

*Note: The original study notes that methionine, being more complex than glycine, requires a higher temperature for esterification to overcome a higher activation energy.[1]

Experimental Protocols

Detailed Methodology for Urech Hydantoin Synthesis of this compound (adapted from Liew et al., 2021[1])

Step 1: Esterification of Methionine

  • Suspend L-methionine (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a gas inlet tube.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction mixture will warm up, and the methionine will slowly dissolve.

  • Continue bubbling HCl gas for approximately 1-2 hours.

  • After the addition of HCl gas, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain the crude methionine ethyl ester hydrochloride. This crude product is typically used in the next step without further purification.

Step 2: Formation of the Ureido Derivative

  • Dissolve the crude methionine ethyl ester hydrochloride (1 equivalent) in water.

  • Cool the solution in an ice-salt bath to approximately -5°C.

  • Slowly add a solution of potassium cyanate (1.1 equivalents) in water to the cooled amino acid ester solution while maintaining the temperature below 0°C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The ureido derivative may precipitate out of the solution. If so, collect the solid by filtration. If not, the aqueous solution can be carried forward to the next step.

Step 3: Acid-Catalyzed Cyclization to this compound

  • To the ureido derivative (either as an isolated solid or in the aqueous reaction mixture from the previous step), add 37% v/v hydrochloric acid.

  • Heat the mixture on a steam bath or in a heating mantle to reflux and maintain for 4-6 hours, or until TLC analysis indicates the formation of the hydantoin is complete.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect the crude product by vacuum filtration and wash with cold water.

  • If no precipitate forms, carefully neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to induce precipitation.

  • Collect the crude this compound by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Mandatory Visualization

Urech_Hydantoin_Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Ureido Formation cluster_2 Step 3: Cyclization Methionine Methionine Ester Methionine Ethyl Ester Methionine->Ester  HCl (gas), EtOH   Ureido Ureido Derivative Ester->Ureido  KOCN, H2O   Hydantoin 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione Ureido->Hydantoin  37% HCl, Heat  

Caption: Urech synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Final Product Cause1 Incomplete Esterification Start->Cause1 Cause2 Inefficient Ureido Formation Start->Cause2 Cause3 Incomplete Cyclization Start->Cause3 Solution1 Use Anhydrous Conditions (Dry Glassware, Anhydrous EtOH, HCl gas) Cause1->Solution1 Solution2 Optimize Temperature and Monitor with TLC Cause2->Solution2 Solution3 Use 37% HCl, Ensure Sufficient Heating and Reaction Time Cause3->Solution3

Caption: Troubleshooting guide for low synthesis yield.

References

improving the stability of 5-[2-(methylthio)ethyl]hydantoin solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 5-[2-(methylthio)ethyl]hydantoin solutions. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-[2-(methylthio)ethyl]hydantoin in solution?

A1: Based on its chemical structure, 5-[2-(methylthio)ethyl]hydantoin is susceptible to two primary degradation pathways:

  • Oxidation: The methylthioethyl side chain contains a thioether group, which is prone to oxidation. Reactive oxygen species (ROS) can oxidize the sulfur atom to form a sulfoxide and, subsequently, a sulfone.[1][2][3] This oxidation can alter the molecule's polarity, solubility, and biological activity.

  • Hydrolysis: The hydantoin ring can undergo hydrolysis, particularly under strongly acidic or basic conditions.[4][5][6] This process involves the opening of the heterocyclic ring to form N-carbamoyl-methionine, which can be further hydrolyzed to methionine.

Q2: What factors can influence the stability of 5-[2-(methylthio)ethyl]hydantoin solutions?

A2: The stability of 5-[2-(methylthio)ethyl]hydantoin solutions is influenced by several factors:

  • pH: The rate of hydrolysis of the hydantoin ring is highly dependent on the pH of the solution.[5] Extreme pH values (highly acidic or alkaline) can accelerate degradation.

  • Temperature: Higher temperatures generally increase the rates of both oxidation and hydrolysis.

  • Presence of Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, will accelerate the oxidation of the thioether group.[2][3]

  • Light Exposure: Exposure to UV light can potentially generate free radicals, which can initiate or accelerate degradation pathways.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

Q3: How can I improve the stability of my 5-[2-(methylthio)ethyl]hydantoin solutions?

A3: To enhance the stability of your solutions, consider the following strategies:

  • pH Control: Buffer the solution to a pH where the compound exhibits maximum stability, likely in the neutral to slightly acidic range. This needs to be determined experimentally.

  • Use of Antioxidants: Add antioxidants to the formulation to protect the thioether group from oxidation. Common antioxidants include ascorbic acid, sodium metabisulfite, and methionine itself, which can act as a sacrificial substrate.

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.

  • Light Protection: Protect the solution from light by using amber vials or other light-blocking containers.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with 5-[2-(methylthio)ethyl]hydantoin solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Solution turns yellow or develops an unusual color. Oxidation of the thioether group or other degradation pathways.1. Confirm Degradation: Analyze the solution using a stability-indicating analytical method (e.g., HPLC) to identify and quantify degradation products. 2. Prevent Oxidation: Prepare fresh solutions under an inert atmosphere and consider adding an antioxidant. 3. Optimize Storage: Store the solution protected from light and at a lower temperature.
Precipitate forms in the solution over time. Formation of less soluble degradation products. The solubility of hydantoin derivatives can be pH-dependent.[7]1. Characterize Precipitate: If possible, isolate and identify the precipitate. 2. Adjust pH: Evaluate the effect of pH on the solubility and stability of the compound. A different buffer system may be required. 3. Co-solvents: Consider the use of co-solvents to improve the solubility of the parent compound and its potential degradants, but verify their compatibility.
Loss of potency or inconsistent results in biological assays. Chemical degradation of 5-[2-(methylthio)ethyl]hydantoin.1. Assess Purity: Use a validated stability-indicating method to determine the purity of the solution before each experiment. 2. Prepare Fresh Solutions: Prepare solutions fresh before use whenever possible. 3. Implement Stabilization Strategies: Incorporate antioxidants, control pH, and optimize storage conditions as outlined in the FAQs.

Data Presentation: Representative Stability Data

Table 1: Example Forced Degradation of a Thioether-Containing Compound

Stress ConditionDurationTemperature% DegradationMajor Degradation Product(s)
0.1 M HCl24 hours60 °C15%Hydrolysis Product A
0.1 M NaOH24 hours60 °C45%Hydrolysis Product B
3% H₂O₂24 hoursRoom Temp80%Sulfoxide, Sulfone
UV Light (254 nm)48 hoursRoom Temp10%Photodegradant X
Heat7 days80 °C25%Thermal Degradant Y

Table 2: Example pH-Rate Profile for a Hydantoin Derivative

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)
2.00.0513.9
4.00.0169.3
6.00.005138.6
8.00.0234.7
10.00.154.6

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 5-[2-(methylthio)ethyl]hydantoin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Evaporate the solvent from the stock solution and expose the solid drug substance to 80°C.

    • Photostability: Expose the stock solution in a photostable container to UV light (e.g., 254 nm).

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate 5-[2-(methylthio)ethyl]hydantoin from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Elution: Start with a low percentage of Solvent B and gradually increase it to elute more hydrophobic compounds. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 5-[2-(methylthio)ethyl]hydantoin, which should be determined using a UV-Vis spectrophotometer.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.

Visualizations

cluster_degradation Potential Degradation Pathways A 5-[2-(methylthio)ethyl]hydantoin B Sulfoxide Derivative A->B Oxidation D N-carbamoyl-methionine A->D Hydrolysis C Sulfone Derivative B->C Oxidation E Methionine D->E Hydrolysis

Figure 1: Potential degradation pathways for 5-[2-(methylthio)ethyl]hydantoin.

cluster_workflow Stability Testing Workflow start Prepare Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Collect Samples at Time Intervals stress->sample analyze Analyze by Stability- Indicating Method (HPLC) sample->analyze data Quantify Parent Compound and Degradation Products analyze->data report Determine Degradation Rate and Pathway data->report

Figure 2: General experimental workflow for stability testing.

cluster_troubleshooting Troubleshooting Logic issue Instability Observed (e.g., color change, precipitation) check_oxidation Suspect Oxidation? issue->check_oxidation check_hydrolysis Suspect Hydrolysis? issue->check_hydrolysis add_antioxidant Add Antioxidant Use Inert Atmosphere check_oxidation->add_antioxidant Yes control_ph Adjust and Buffer pH check_hydrolysis->control_ph Yes retest Retest Stability add_antioxidant->retest control_ph->retest

Figure 3: A logical approach to troubleshooting stability issues.

References

Technical Support Center: 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis of the hydantoin ring and oxidation of the thioether side chain.

  • Hydrolysis: The imidazolidine-2,4-dione (hydantoin) ring can be hydrolyzed under acidic or, more commonly, alkaline conditions to yield methionine. This process is utilized in the industrial synthesis of methionine.[1][2] The hydrolysis proceeds in a stepwise manner, first opening the ring to form N-carbamoylmethionine, which is then further hydrolyzed to methionine, ammonia, and carbon dioxide.[2][3][4] Enzymatic hydrolysis using hydantoinase and carbamoylase is also a well-established pathway, particularly for the stereoselective production of L-methionine.[5][6]

  • Oxidation: The methylthioethyl side chain is susceptible to oxidation. The sulfur atom can be oxidized by reactive oxygen species (ROS) to form the corresponding sulfoxide and subsequently the sulfone.[7][8] This can occur under experimental conditions involving oxidizing agents or potentially through metabolic processes.

Q2: What are the expected major degradation products?

A2: The expected major degradation products depend on the conditions:

  • Under hydrolytic conditions (acidic or basic): Methionine, N-carbamoylmethionine, ammonia, and carbon dioxide.[2]

  • Under oxidative conditions: 5-(2-(methylsulfinyl)ethyl)imidazolidine-2,4-dione (sulfoxide) and 5-(2-(methylsulfonyl)ethyl)imidazolidine-2,4-dione (sulfone).[7][8]

  • Under combined hydrolytic and oxidative conditions: Methionine sulfoxide and methionine sulfone.

Q3: How can I monitor the degradation of this compound?

A3: The most common method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[3][4] For identification of unknown degradation products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[2]

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. It is relatively stable in neutral solutions at room temperature for short periods. However, in acidic or especially alkaline solutions, it will undergo hydrolysis, with the rate increasing at higher temperatures.[2][3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Peak Tailing 1. Interaction with residual silanols on the column. 2. Column overload. 3. Column contamination or void formation.1. Adjust mobile phase pH to suppress ionization of the analyte. Add a competitive base to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Wash the column with a strong solvent or replace the column if necessary.[9]
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Poor temperature control. 3. Inadequate column equilibration.1. Ensure mobile phase is properly degassed and mixed. Check the pump for leaks or worn seals.[10][11] 2. Use a column oven for stable temperature control.[11] 3. Allow sufficient time for the column to equilibrate with the mobile phase before injections.[11]
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Use high-purity solvents and prepare fresh mobile phase. 2. Implement a needle wash step in your autosampler method and inject a blank solvent run to check for carryover.[10]
Poor Resolution Between Parent and Degradation Products 1. Inappropriate mobile phase composition. 2. Unsuitable column stationary phase.1. Optimize the gradient or isocratic mobile phase composition (e.g., change the organic solvent ratio or pH). 2. Try a different column with a different selectivity (e.g., a different stationary phase or particle size).
Sample Stability and Preparation Issues
Problem Possible Cause Suggested Solution
Analyte degradation during sample preparation. 1. Sample dissolved in a solvent that promotes degradation (e.g., high pH). 2. Extended exposure to light or elevated temperatures.1. Use a neutral, aprotic solvent for sample dissolution if possible. If an aqueous solution is necessary, use a buffered solution at neutral pH and analyze promptly. 2. Protect samples from light and store them at low temperatures (e.g., 4°C) before analysis.
Inconsistent results between replicate samples. 1. Incomplete dissolution of the sample. 2. Adsorption of the analyte to container surfaces.1. Ensure complete dissolution by vortexing or sonication. 2. Use silanized glass vials or polypropylene vials to minimize adsorption.[12]

Experimental Protocols

Protocol 1: Monitoring Alkaline Hydrolysis by HPLC

This protocol outlines a general method for studying the degradation of this compound under alkaline conditions.

1. Materials:

  • This compound

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (for quenching)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Initiate the degradation by adding a known volume of the stock solution to a pre-heated NaOH solution to achieve the desired final concentration.

  • At specified time points, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of HCl to stop further degradation.

  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of methanol and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the appearance of product peaks over time.

  • Calculate the percentage degradation at each time point.

Protocol 2: Analysis of Oxidative Degradation Products by LC-MS

This protocol provides a framework for identifying degradation products under oxidative stress.

1. Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column

2. Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Add H₂O₂ solution to initiate the oxidation.

  • Incubate the mixture at a controlled temperature (e.g., room temperature or 40°C) for a defined period.

  • At the end of the incubation, dilute the sample with the mobile phase.

  • Inject the sample into the LC-MS system.

3. LC-MS Conditions (Example):

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound and its more polar degradation products.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Acquire full scan data and fragmentation data (MS/MS) for peak identification.

4. Data Analysis:

  • Extract ion chromatograms for the expected masses of the parent compound (m/z [M+H]⁺), the sulfoxide derivative (m/z [M+16+H]⁺), and the sulfone derivative (m/z [M+32+H]⁺).

  • Analyze the MS/MS fragmentation patterns to confirm the structures of the degradation products.[13]

Visualizations

DegradationPathways parent This compound hydrolysis_intermediate N-Carbamoylmethionine parent->hydrolysis_intermediate Hydrolysis (H⁺ or OH⁻) sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation (e.g., H₂O₂) methionine Methionine hydrolysis_intermediate->methionine Hydrolysis methionine_sulfoxide Methionine Sulfoxide methionine->methionine_sulfoxide Oxidation sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation sulfoxide->methionine_sulfoxide Hydrolysis

Caption: Major degradation pathways of this compound.

HPLC_Troubleshooting start HPLC Problem Observed peak_shape Poor Peak Shape (Tailing, Splitting) start->peak_shape retention Retention Time Drift start->retention baseline Baseline Noise / Drift start->baseline cause_peak1 Column Issues peak_shape->cause_peak1 cause_peak2 Mobile Phase Mismatch peak_shape->cause_peak2 cause_retention1 Flow/Temp Fluctuation retention->cause_retention1 cause_retention2 Poor Equilibration retention->cause_retention2 cause_baseline1 Contamination / Leaks baseline->cause_baseline1 cause_baseline2 Detector Issues baseline->cause_baseline2

Caption: Logic diagram for troubleshooting common HPLC issues.

References

Technical Support Center: Solubility Enhancement of 5-[2-(methylthio)ethyl]hydantoin in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the aqueous solubility of 5-[2-(methylthio)ethyl]hydantoin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 5-[2-(methylthio)ethyl]hydantoin and why is its aqueous solubility a concern?

A1: 5-[2-(methylthio)ethyl]hydantoin, a derivative of the amino acid methionine, is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Like many hydantoin derivatives, it is predicted to have limited solubility in purely aqueous solutions, which can pose a significant challenge for formulation, delivery, and achieving desired concentrations in biological assays.[2][3] Poor aqueous solubility can lead to issues such as precipitation, low bioavailability, and inconsistent experimental results.[4]

Q2: My 5-[2-(methylthio)ethyl]hydantoin powder is not dissolving in water. What should I do?

A2: Direct dissolution in water is often challenging. It is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[2][5] This stock solution can then be diluted into your aqueous experimental medium. Ensure that the final concentration of the organic co-solvent is kept to a minimum (typically below 1%) to avoid precipitation and potential toxicity in cellular assays.[2]

Q3: I am observing precipitation after diluting my stock solution of 5-[2-(methylthio)ethyl]hydantoin into an aqueous buffer. How can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[6] To prevent this, you can try the following:

  • Decrease the final concentration: Lowering the target concentration in the aqueous phase is the most direct solution.[6]

  • Optimize the dilution process: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[5] Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help.[6]

  • Incorporate solubilizing agents: The use of excipients like cyclodextrins or surfactants can help to increase the solubility of the compound in the aqueous phase.[2][3]

Q4: How does pH affect the solubility of 5-[2-(methylthio)ethyl]hydantoin?

A4: The solubility of many hydantoin derivatives can be influenced by the pH of the solution.[7][8] While some unsubstituted hydantoins show little pH-dependent solubility in the pH 1 to 8 range, derivatives with ionizable groups can exhibit significant changes.[7] It is advisable to determine the pH-solubility profile of 5-[2-(methylthio)ethyl]hydantoin to identify the optimal pH for dissolution and stability in your experiments.[3]

Q5: Can temperature be used to improve the solubility of 5-[2-(methylthio)ethyl]hydantoin?

A5: Gently warming the solution can increase the solubility of some hydantoin compounds.[2] However, it is crucial to be cautious as excessive heat may lead to degradation.[2] It is recommended to perform preliminary stability tests to determine an acceptable temperature range for your specific formulation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of Stock Solution

This guide provides a systematic approach to troubleshoot and resolve immediate precipitation when diluting a concentrated stock solution of 5-[2-(methylthio)ethyl]hydantoin into an aqueous buffer.

G start Precipitation Observed Upon Dilution check_conc Is the final concentration above the expected solubility limit? start->check_conc reduce_conc Action: Reduce the final working concentration. check_conc->reduce_conc Yes check_cosolvent Is the final co-solvent (e.g., DMSO) percentage high (>1%)? check_conc->check_cosolvent No end Solution Resolved reduce_conc->end reduce_cosolvent Action: Decrease the final co-solvent percentage. check_cosolvent->reduce_cosolvent Yes use_enhancers Action: Incorporate solubility enhancers (e.g., cyclodextrins). check_cosolvent->use_enhancers No reduce_cosolvent->end use_enhancers->end

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Compound Precipitates Over Time in Aqueous Solution

If 5-[2-(methylthio)ethyl]hydantoin dissolves initially but then precipitates over time, it may be due to thermodynamic insolubility or instability.

  • Thermodynamic Insolubility: The initial concentration may be above the thermodynamic solubility limit, leading to a supersaturated solution that eventually equilibrates by precipitation. To address this, lower the working concentration.

  • Compound Instability: The compound may be degrading in the aqueous buffer, and the degradation products could be less soluble. To investigate this, monitor the purity of the solution over time using an analytical technique like HPLC.[9] If degradation is observed, consider adjusting the pH or temperature of the buffer to improve stability.[9]

Quantitative Data Summary

Table 1: Hypothetical Solubility of 5-[2-(methylthio)ethyl]hydantoin in Various Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
Dimethyl Sulfoxide (DMSO)> 100
Ethanol~25
Propylene Glycol~50

Table 2: Hypothetical pH-Dependent Aqueous Solubility of 5-[2-(methylthio)ethyl]hydantoin at 25°C

pHSolubility (mg/mL)
4.00.08
5.00.09
6.00.10
7.00.12
8.00.25
9.00.50

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility Profile

This protocol outlines a method to determine the solubility of 5-[2-(methylthio)ethyl]hydantoin at different pH values.[10]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare buffers at various pH values (e.g., 4, 5, 6, 7, 8, 9) add_excess Add excess solid compound to each buffer prep_buffers->add_excess agitate Agitate samples at a constant temperature (e.g., 25°C) for 24-48h add_excess->agitate separate Separate undissolved solid (centrifugation/filtration) agitate->separate analyze Analyze the supernatant concentration (e.g., by HPLC-UV) separate->analyze plot Plot solubility vs. pH analyze->plot

Caption: Workflow for determining pH-dependent solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for basic pH).

  • Sample Preparation: Add an excess amount of solid 5-[2-(methylthio)ethyl]hydantoin to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes the use of water-miscible organic solvents to improve the solubility of 5-[2-(methylthio)ethyl]hydantoin.[11][12]

G cluster_stock Stock Solution cluster_dilution Working Solution cluster_optimization Optimization dissolve Dissolve compound in a water-miscible organic solvent (e.g., DMSO, Ethanol) to create a high-concentration stock. dilute Perform serial dilutions of the stock solution into the aqueous buffer with vigorous mixing. dissolve->dilute observe Observe for precipitation at various time points. dilute->observe adjust Adjust the final co-solvent concentration to be as low as possible (typically <1%). observe->adjust

Caption: Workflow for co-solvent solubility enhancement.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-[2-(methylthio)ethyl]hydantoin in a suitable water-miscible organic solvent (e.g., 100 mM in DMSO).

  • Working Solution Preparation: Prepare the aqueous buffer of interest. While vortexing the buffer, add the stock solution dropwise to achieve the desired final concentration.

  • Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and at various time points (e.g., 1, 4, and 24 hours).

  • Optimization: If precipitation occurs, repeat the process with a lower final concentration or a slightly higher percentage of the co-solvent, ensuring the co-solvent concentration remains compatible with the experimental system.

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation

This protocol details the use of cyclodextrins to form inclusion complexes and enhance the aqueous solubility of 5-[2-(methylthio)ethyl]hydantoin.[13]

Methodology:

  • Cyclodextrin Solution Preparation: Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer. The concentration of the cyclodextrin will need to be optimized.

  • Complexation: Add an excess amount of solid 5-[2-(methylthio)ethyl]hydantoin to the cyclodextrin solution.

  • Equilibration: Agitate the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Separation and Analysis: Centrifuge or filter the solution to remove any undissolved compound. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV.

  • Phase Solubility Diagram: To determine the stoichiometry and stability of the complex, a phase solubility study can be conducted by measuring the solubility of the compound at increasing concentrations of the cyclodextrin.

References

Technical Support Center: Purification of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (also known as methionine hydantoin).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Problem 1: Low yield of purified product after initial synthesis.

  • Question: My initial synthesis resulted in a low yield of this compound after preliminary purification. What are the potential causes and solutions?

  • Answer: Low yields can often be traced back to the initial Bucherer-Bergs synthesis conditions. Here are some common factors to investigate:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. For many hydantoin syntheses, heating at 60-70°C is standard, but some substrates may require higher temperatures.

    • Volatilization of Reagents: Ammonium carbonate can decompose and release ammonia and carbon dioxide. Performing the reaction in a sealed vessel can prevent the loss of these volatile components and improve yields.

    • Poor Solubility of Starting Materials: If the starting aldehyde, 3-(methylthio)propanal, has poor solubility in the reaction medium (commonly an ethanol/water mixture), this can hinder the reaction rate.

    • Suboptimal Reagent Ratios: Ensure the stoichiometry of your reactants is appropriate. A common molar ratio for the Bucherer-Bergs reaction is 1:2:2 for the aldehyde:cyanide source:(NH₄)₂CO₃.

Problem 2: Presence of significant impurities in the isolated product.

  • Question: My NMR/LC-MS analysis shows significant impurities alongside my desired this compound. What are these likely to be and how can I remove them?

  • Answer: The most common impurities are typically unreacted starting materials or side-products from the synthesis.

    • Unreacted 3-(methylthio)propanal: This can often be removed by trituration with a non-polar solvent like hexanes or by column chromatography.

    • Ureido Acids or Amides: The hydantoin ring can be susceptible to hydrolysis, especially during workup under strongly acidic or basic conditions. This can form the corresponding ureido acid. To minimize this, carefully control the pH during any acidification or basification steps and avoid prolonged exposure to harsh pH conditions.

    • Polymerization Products: Aldehydes can be prone to polymerization.

    • Salts: Inorganic salts from the reaction (e.g., potassium carbonate) may be present.[1] Washing the crude product with cold water can help remove these.

Problem 3: Difficulty in recrystallizing the product.

  • Question: I am struggling to find a suitable solvent system for the recrystallization of this compound. The product either oils out or remains soluble even at low temperatures. What should I try?

  • Answer: Finding the right recrystallization solvent is crucial for obtaining a high-purity product. While specific data for this exact compound is limited, general principles for hydantoins can be applied. Most hydantoins are crystalline products, and a single crystallization is often sufficient for purification.[2]

    • Single Solvent Systems: Try polar protic solvents like ethanol, methanol, or water. The product might be soluble in the hot solvent and precipitate upon cooling.

    • Solvent/Anti-Solvent Systems: A common and effective technique is to dissolve the compound in a good solvent (e.g., ethanol, methanol, or ethyl acetate) and then slowly add an anti-solvent (e.g., water, hexanes, or diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. For other hydantoin derivatives, an ethanol/water mixture has been successfully used.[3]

Problem 4: Product appears as an oil instead of a solid.

  • Question: After removing the solvent, my this compound is an oil, not the expected solid. How can I induce crystallization?

  • Answer: "Oiling out" is a common problem in crystallization. Here are a few techniques to try:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Solvent Removal: Slowly evaporate the solvent. This increases the concentration and can promote crystallization.

    • Trituration: Add a small amount of a solvent in which your compound is poorly soluble (an anti-solvent like hexanes or ether) and stir vigorously. This can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure this compound?

Q2: What analytical techniques are recommended to assess the purity of this compound?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. For sulfur-containing compounds, specialized columns like biphenyl phases can offer enhanced retention and selectivity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a viable purification method. For hydantoin derivatives, silica gel is a common stationary phase. The mobile phase (eluent) will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is a good starting point for many organic compounds. For other imidazolidinone derivatives, mixtures of dichloromethane and methanol have been used.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, standard laboratory safety precautions should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Common Recrystallization Solvent Systems for Hydantoin Derivatives

Solvent SystemCompound TypeReference
Ethanol/WaterPhenyl-substituted imidazolidine-2,4-diones[3]
Ethanol5,5-diphenylimidazolidine-2,4-dione[5]
Glacial Acetic Acid/WaterPhenyl-thiohydantoins[6]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue? LowYield Low Yield Start->LowYield Yes Impure Impure Product Start->Impure Yes OilingOut Product Oils Out Start->OilingOut Yes CheckReaction Check Reaction Conditions: - Time - Temperature - Sealed Vessel LowYield->CheckReaction CheckWorkup Check Workup: - pH control Impure->CheckWorkup Recrystallization Optimize Recrystallization: - Different Solvents - Anti-Solvent Addition Impure->Recrystallization InduceCrystallization Induce Crystallization: - Scratching - Seeding - Trituration OilingOut->InduceCrystallization

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in hydantoin synthesis. The following information is designed to address specific issues encountered during experimental work and to offer practical solutions for optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing hydantoins?

A1: The most prevalent methods for hydantoin synthesis include the Bucherer-Bergs reaction, the Urech hydantoin synthesis, and the Biltz synthesis.[1][2] The Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, cyanide, and ammonium carbonate, is widely used due to its efficiency and the availability of starting materials.[2][3][4] The Urech method involves the reaction of an amino acid with potassium cyanate.[2][5] The Biltz synthesis is known for its use in producing the antiepileptic drug phenytoin from benzil and urea.[1]

Q2: My hydantoin synthesis yield is consistently low. What are the primary causes?

A2: Low yields in hydantoin synthesis, particularly in the Bucherer-Bergs reaction, can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Extending the reaction time can significantly improve yields. For example, in the synthesis of 5,5-diphenylhydantoin, increasing the reaction time from 10 to 90 hours can raise the yield from as low as 7% to 67%.[3][6]

  • Volatilization of Reagents: Ammonium carbonate can decompose into ammonia and carbon dioxide, which can escape from an open reaction vessel, leading to an incomplete reaction.[6] Performing the reaction in a sealed vessel is recommended to prevent the loss of these volatile components.[3][6]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While temperatures around 60-70°C are standard, some substrates may require higher temperatures to improve yields.[3][6]

  • Poor Solubility of Starting Materials: Low solubility of the starting aldehyde or ketone in the solvent system can hinder the reaction rate.[6]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the reactants can negatively impact the yield.[7]

Q3: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A3: A common issue in hydantoin synthesis is the formation of side products. Here are some possibilities and solutions:

  • Ureido Acids or Amides: The hydantoin ring can be hydrolyzed to form the corresponding ureido acid or amide, especially during the workup phase.[6] To minimize this, carefully control the pH during acidification and avoid prolonged exposure to strongly acidic or basic conditions.[6]

  • Polymerization: Aldehydes, in particular, can be prone to polymerization under the reaction conditions.[6]

  • Formation of Cyanohydrins: In some cases, the reaction may stall at the cyanohydrin intermediate, especially if the subsequent cyclization step is not favorable.[3]

Q4: How can I improve the solubility of my starting materials?

A4: If your aldehyde or ketone exhibits poor solubility in the common ethanol/water solvent mixture, consider using alternative solvents. Propylene glycol or melted acetamide have been shown to significantly increase yields, with reports of 91-96% for the synthesis of 5,5-diphenylhydantoin.[3][6]

Troubleshooting Guide

Issue 1: Low Reaction Yield

This guide provides a systematic approach to troubleshooting low yields in hydantoin synthesis.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_time Increase Reaction Time start->check_reaction_time use_sealed_vessel Use a Sealed Vessel check_reaction_time->use_sealed_vessel optimize_temperature Optimize Temperature use_sealed_vessel->optimize_temperature change_solvent Change Solvent System optimize_temperature->change_solvent adjust_reagent_ratio Adjust Reagent Ratios change_solvent->adjust_reagent_ratio yield_improved Yield Improved? adjust_reagent_ratio->yield_improved end Problem Solved yield_improved->end Yes further_investigation Further Investigation Needed yield_improved->further_investigation No

Caption: A flowchart for troubleshooting low yields in hydantoin synthesis.

Data on Optimizing Reaction Conditions for 5,5-Diphenylhydantoin Synthesis

ParameterConditionYieldReference
Reaction Time 10 hours7%[3][6]
90 hours67%[3][6]
Temperature 58-62°C (open vessel)7%[3]
110°C (closed vessel)75%[3][6]
Solvent 60% Ethanol7-67%[3]
Propylene Glycol or Melted Acetamide91-96%[3][6]

Experimental Protocol: Optimizing Reaction Time

  • Set up Parallel Reactions: Prepare multiple identical reaction mixtures for the synthesis of the target hydantoin.

  • Staggered Time Points: Stop each reaction at different time intervals (e.g., 12h, 24h, 48h, 72h, 96h).

  • Workup and Isolation: Perform the standard workup and purification procedure for each reaction.

  • Yield Determination: Accurately measure the yield of the purified hydantoin for each time point.

  • Analysis: Plot a graph of yield versus reaction time to determine the optimal duration for the reaction to reach completion.

Experimental Protocol: Optimizing Temperature in a Sealed Vessel

  • Reaction Setup: In a sealed pressure vessel, combine the aldehyde or ketone, cyanide source (e.g., KCN or NaCN), and ammonium carbonate in the appropriate solvent. A recommended molar ratio for ketone:KCN:(NH₄)₂CO₃ is 1:2:2.[7]

  • Temperature Gradient: Set up a series of reactions at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Reaction Time: Maintain a constant, sufficient reaction time for all experiments.

  • Cooling and Workup: After the specified time, cool the vessels to room temperature before carefully opening them in a well-ventilated fume hood. Proceed with the standard workup procedure.

  • Analysis: Compare the yields obtained at different temperatures to identify the optimal condition.

Issue 2: Product Purification Challenges

Difficulty in purifying the desired hydantoin can be due to the presence of unreacted starting materials or side products.

Troubleshooting Workflow for Purification

Caption: A flowchart for troubleshooting hydantoin purification.

Experimental Protocol: Recrystallization for Hydantoin Purification

  • Solvent Screening: Test the solubility of the crude hydantoin product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Common choices include ethanol/water mixtures.[7]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Analysis: Assess the purity of the recrystallized product using techniques like melting point determination, NMR, or HPLC.

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism can provide insights into potential points of failure and optimization.

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism cluster_reagents Reagents carbonyl Aldehyde or Ketone cyanohydrin Cyanohydrin carbonyl->cyanohydrin + CN⁻, H⁺ cyanide CN⁻ ammonium_carbonate (NH₄)₂CO₃ aminonitrile α-Aminonitrile cyanohydrin->aminonitrile + NH₃ carbamate Cyano-containing Carbamic Acid aminonitrile->carbamate + CO₂ co2 CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular Cyclization hydantoin Hydantoin oxazolidinone->hydantoin Rearrangement

Caption: The reaction mechanism of the Bucherer-Bergs synthesis.[7]

References

common challenges in the use of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (also known as methionine hydantoin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a hydantoin derivative of the amino acid methionine. It is primarily used as a key intermediate in the synthesis of L-methionine and other derivatives for pharmaceutical and nutritional applications.[1] Hydantoin-based compounds, in general, are explored for a wide range of biological activities, including as anticonvulsants, anti-cancer agents, and antimicrobials.[2]

Q2: What are the main synthetic routes to produce this compound?

The two most common methods for synthesizing this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.[3][4][5] The Bucherer-Bergs reaction is a one-pot synthesis from an aldehyde or ketone, potassium cyanide, and ammonium carbonate.[5] The Urech synthesis involves the reaction of the corresponding amino acid (methionine) with potassium cyanate followed by acid-catalyzed cyclization.[3][4]

Q3: What are the general safety and handling precautions for this compound?

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] When handling this compound, it is crucial to:

  • Work in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Troubleshooting Guides

Synthesis Challenges

Q1.1: I am getting a low yield in the Bucherer-Bergs synthesis of this compound. What are the possible causes and solutions?

Low yields in the Bucherer-Bergs reaction can stem from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature The reaction typically requires heating. Ensure the temperature is maintained consistently, often between 60-70°C. For less reactive starting materials, a higher temperature (e.g., 110°C in a sealed vessel) might be necessary.[5]
Incorrect Reagent Stoichiometry Ensure the correct molar ratios of the aldehyde/ketone, cyanide source, and ammonium carbonate are used.
Poor Quality Reagents Use fresh, high-purity reagents. Ammonium carbonate can decompose over time.
Inadequate Reaction Time Some variations of the Bucherer-Bergs reaction may require extended reaction times, sometimes up to 90 hours, to achieve a good yield.[5]
Use of Ultrasonication Ultrasonication has been shown to accelerate hydantoin formation and may improve yields.[7]

Logical Workflow for Troubleshooting Low Yield in Bucherer-Bergs Synthesis

start Low Yield Observed check_temp Verify Reaction Temperature (60-70°C) start->check_temp check_reagents Check Reagent Stoichiometry and Quality check_temp->check_reagents If temp is correct extend_time Increase Reaction Time check_reagents->extend_time If reagents are correct ultrasound Consider Ultrasonication extend_time->ultrasound If yield is still low success Improved Yield ultrasound->success Potential Solution

Caption: Troubleshooting workflow for low yield in Bucherer-Bergs synthesis.

Q1.2: I am observing side products in the Urech synthesis of this compound. How can I minimize them?

Side product formation in the Urech synthesis can be a challenge. Here are some common issues and their solutions:

Side Product/Issue Cause Solution
Polymerization High concentrations of reagents or localized overheating.Ensure efficient stirring and controlled heating.
Unreacted Starting Material Incomplete reaction in either the carbamylation or cyclization step.Optimize reaction time and temperature for each step. A microwave-assisted protocol has been shown to be effective for the synthesis of methionine hydantoin.[8]
Disulfide Formation The thiol group in cysteine is highly nucleophilic and can lead to disulfide bond formation. While less of an issue with the thioether in methionine, oxidative conditions should be avoided.[8]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Purification and Analysis

Q2.1: I am having difficulty purifying this compound. What are some effective purification methods?

Purification of hydantoins can sometimes be challenging due to their polarity.

  • Recrystallization: This is the most common method. A mixture of ethanol and water is often a good solvent system for recrystallizing hydantoin derivatives.[9] Experiment with different solvent ratios to optimize crystal formation and purity.

  • Column Chromatography: For more difficult separations, silica gel column chromatography can be employed. A mobile phase of ethyl acetate and hexanes is a common starting point.

  • Acid-Base Extraction: For hydantoins with acidic or basic functionalities, liquid-liquid extraction by adjusting the pH can be an effective purification step.

Q2.2: What is a suitable HPLC method for analyzing this compound?

Parameter Recommendation
Column C18 column (e.g., Supelcosil LC-18-DB, 5 µm, 25 cm x 4.6 mm)[10]
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 0.1 M sodium acetate, pH 7.0, or dilute sulfuric acid)[10][11]
Detection UV detection at around 200 nm.[11] For higher sensitivity, fluorescence detection after derivatization with o-phthalaldehyde (OPA) can be used.[10]

Experimental Workflow for HPLC Analysis

prep_sample Prepare Sample Solution (e.g., in mobile phase) inject Inject onto C18 Column prep_sample->inject elute Gradient Elution (Acetonitrile/Buffer) inject->elute detect UV Detection (200 nm) or Fluorescence (with OPA) elute->detect analyze Analyze Chromatogram (Retention Time, Peak Area) detect->analyze

Caption: General workflow for HPLC analysis of this compound.

Stability and Storage

Q3.1: How stable is this compound and how should it be stored?

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

  • In Solution: The stability of the compound in solution depends on the solvent and pH. Thioethers can be susceptible to oxidation.[12] For biological assays, it is recommended to prepare fresh solutions from a frozen stock for each experiment to minimize degradation.[13] Stock solutions are best stored in small, single-use aliquots at -20°C or -80°C.[13]

Q3.2: What are the potential degradation pathways for this compound?

The primary points of instability are the hydantoin ring and the thioether linkage.

  • Hydrolysis of the Hydantoin Ring: The amide bonds in the hydantoin ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation of the Thioether: The methylthio group can be oxidized to a sulfoxide and then to a sulfone, especially in the presence of oxidizing agents or over long-term storage in solution.

Solubility

Q4.1: In which solvents is this compound soluble?

There is limited specific data on the solubility of this compound. However, based on its structure and data for similar compounds, the following can be inferred:

Solvent Expected Solubility Notes
Water Sparingly soluble.Solubility may be pH-dependent.
DMSO Soluble.A common solvent for preparing stock solutions for biological assays.
Ethanol, Methanol Slightly soluble to soluble.Often used in purification by recrystallization.
Dichloromethane, Chloroform Likely to have low solubility.
Hexanes, Ether Insoluble.

Q4.2: I am having trouble dissolving the compound for my biological assay. What should I do?

  • Prepare a concentrated stock solution in DMSO. This is a common practice for water-insoluble compounds.

  • Perform serial dilutions in your culture medium. Ensure the final concentration of DMSO is low (ideally <0.5%) to avoid solvent-induced cytotoxicity.[13]

  • Gently warm the solution or use sonication to aid dissolution.

  • Visually inspect for precipitation after dilution into the aqueous medium. If precipitation occurs, you may need to lower the final concentration of the compound.

Troubleshooting in Biological Assays

Q5.1: I am observing unexpected cytotoxicity in my non-cancerous cell line. What could be the cause?

Hydantoin derivatives can exhibit off-target cytotoxicity.[14] Here are some potential reasons and troubleshooting steps:

Potential Cause Troubleshooting Steps
Compound Instability or Precipitation Verify the solubility of the compound in your culture medium. Prepare fresh stock solutions for each experiment. Visually inspect for any signs of precipitation.[14]
High Cellular Sensitivity Perform a dose-response curve over a wider and lower concentration range to determine the precise toxicity threshold.[14]
Induction of Apoptosis Hydantoins can trigger programmed cell death. Consider co-treatment with a pan-caspase inhibitor to see if cytotoxicity is reduced.[14]
Generation of Oxidative Stress The thioether moiety can be involved in redox processes. Measure intracellular reactive oxygen species (ROS) levels. Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate this effect.[14]

Logical Flow for Investigating Unexpected Cytotoxicity

start Unexpected Cytotoxicity Observed check_solubility Verify Solubility and Check for Precipitation start->check_solubility dose_response Perform Detailed Dose-Response Curve check_solubility->dose_response If soluble apoptosis_assay Investigate Apoptosis (e.g., Caspase Assay) dose_response->apoptosis_assay If toxicity confirmed ros_assay Measure ROS Levels apoptosis_assay->ros_assay mitigation Test Mitigation Strategies (e.g., co-treatment with inhibitors/antioxidants) ros_assay->mitigation conclusion Identify Mechanism of Off-Target Cytotoxicity mitigation->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell-based assays.

Q5.2: My results from fluorescence-based assays are inconsistent. Could the compound be interfering?

Yes, compounds can interfere with assay readouts.

  • Autofluorescence: Run a control with the compound in the assay medium without cells to check for inherent fluorescence at the assay's excitation and emission wavelengths.

  • Assay Reagent Interaction: Some compounds can directly interact with assay reagents (e.g., reducing MTT or resazurin). Run a cell-free control to test for this.

Experimental Protocols

Microwave-Assisted Urech Synthesis of this compound[8]

This one-pot protocol offers a rapid and environmentally friendly method for synthesis.

Materials:

  • L-methionine

  • Potassium cyanate (KOCN)

  • Distilled water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • In a microwave reactor vial, combine L-methionine (1 equivalent), distilled water, and potassium cyanate (5 equivalents).

  • Irradiate the mixture in the microwave reactor at 80°C for 1 hour to facilitate N-carbamylation.

  • After cooling, add concentrated hydrochloric acid to the reaction mixture.

  • Irradiate again in the microwave reactor at 100°C for 1 hour to induce cyclization.

  • Cool the reaction mixture and neutralize to pH 7 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

A moderate yield of 59% has been reported for this specific conversion.[8]

MTT Assay for Cytotoxicity[14]

Materials:

  • Cells of interest

  • 96-well plates

  • Culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add the dilutions to the wells and include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Remove the medium and add solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Technical Support Center: 5-[2-(methylthio)ethyl]hydantoin (MTEH) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-[2-(methylthio)ethyl]hydantoin (MTEH). This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing MTEH in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is 5-[2-(methylthio)ethyl]hydantoin (MTEH) and in what types of biological assays is it commonly used?

A1: 5-[2-(methylthio)ethyl]hydantoin (MTEH) is a derivative of the amino acid D-methionine.[1] While specific research on MTEH is emerging, its structural class, hydantoin derivatives, has been investigated for a range of biological activities. Therefore, MTEH is often explored in assays related to:

  • Anticancer and Cytotoxicity Screening: Many hydantoin derivatives are evaluated for their ability to inhibit cancer cell growth. The MTT assay is a common method for this purpose.[2]

  • Enzyme Inhibition: Hydantoin scaffolds are present in molecules that inhibit various enzymes. For example, derivatives have been studied as inhibitors of glycogen synthase kinase-3β (GSK-3β) and urease.[3][4]

  • Anticonvulsant Activity: The hydantoin core is a well-known pharmacophore in anticonvulsant drugs.[5]

Q2: How should I prepare a stock solution of MTEH?

A2: MTEH is typically a crystalline powder. For most cell-based assays, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (DMSO). Gently warm and vortex the solution to ensure it is fully dissolved. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: I am observing inconsistent results in my cell viability assays with MTEH. What could be the cause?

A3: Inconsistent results in cell viability assays, such as the MTT assay, can arise from several factors:

  • Compound Precipitation: MTEH may precipitate in your culture medium, especially at higher concentrations. Visually inspect your wells for any precipitate. Consider lowering the final concentration or using a different solvent system.

  • Solvent Toxicity: The solvent used to dissolve MTEH (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the same concentration of solvent without MTEH) to account for any solvent-induced effects.

  • Assay Interference: Some compounds can directly react with assay reagents. For example, a compound with reducing properties could reduce the MTT reagent, leading to a false-positive signal. A "cell-free" control containing media, the assay reagent, and MTEH can help identify such interference.

Q4: My enzyme inhibition assay shows variable IC50 values for MTEH. What should I check?

A4: Variability in IC50 values can be due to:

  • Enzyme Stability: Ensure your enzyme is active and stable throughout the experiment. Thaw enzymes on ice and keep them at 4°C during assay setup.

  • Reagent Equilibration: Allow all reagents to equilibrate to the assay temperature before starting the reaction.

  • Pipetting Accuracy: Consistent and careful pipetting is crucial, especially when preparing serial dilutions of MTEH.

  • Incubation Times: Adhere strictly to the specified incubation times for both the compound-enzyme pre-incubation and the enzymatic reaction.

Troubleshooting Guides

Cell-Based Assays (e.g., MTT Cytotoxicity Assay)
Problem Potential Cause Recommended Solution
Unexpectedly high cell viability Direct reduction of MTT reagent by MTEH.Run a cell-free control with media, MTT reagent, and MTEH to check for direct chemical reduction.
Compound precipitation leading to lower effective concentration.Visually inspect wells for precipitate. Lower the MTEH concentration or try a different solvent.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.
Incomplete dissolution of formazan crystals.After adding the solubilization buffer (e.g., DMSO), shake the plate gently for at least 10 minutes to ensure all formazan is dissolved.
Edge effects in 96-well plate Evaporation from outer wells.Do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Enzyme Inhibition Assays
Problem Potential Cause Recommended Solution
No inhibition observed Inactive MTEH.Verify the purity and integrity of your MTEH sample.
Incorrect assay conditions (pH, temperature).Confirm that the assay buffer pH and incubation temperature are optimal for the target enzyme.
Weak or inconsistent inhibition Insufficient pre-incubation time.If MTEH is a slow-binding inhibitor, a longer pre-incubation time with the enzyme may be required before adding the substrate.
MTEH binding to plate surface.Consider using low-binding microplates.
High background signal Substrate instability.Check for spontaneous degradation of the substrate in the assay buffer without the enzyme.

Experimental Protocols

General Protocol for MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6][7]

  • Compound Treatment: Prepare serial dilutions of MTEH in complete cell culture medium. Replace the old medium with the medium containing different concentrations of MTEH. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 24-72 hours.[6]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

General Protocol for a Kinase Inhibition Assay
  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and ATP solution.

  • Compound Addition: In a 96-well plate, add your MTEH dilutions. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Enzyme Addition: Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at the optimal temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate for the desired reaction time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each MTEH concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare MTEH Stock (in DMSO) serial_dilute Serial Dilute MTEH in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-Well Plate treat_cells Treat Cells with MTEH Dilutions seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (with DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability

Caption: Workflow for a typical MTT cell viability assay with MTEH.

troubleshooting_logic start Inconsistent Results in Assay check_precipitation Check for MTEH Precipitation in Media start->check_precipitation is_precipitate Precipitate Observed? check_precipitation->is_precipitate lower_conc Lower MTEH Concentration or Change Solvent is_precipitate->lower_conc Yes check_solvent_toxicity Run Vehicle Control is_precipitate->check_solvent_toxicity No is_solvent_toxic Solvent Control Shows Toxicity? check_solvent_toxicity->is_solvent_toxic lower_solvent Lower Solvent Concentration is_solvent_toxic->lower_solvent Yes check_assay_interference Run Cell-Free Control is_solvent_toxic->check_assay_interference No is_interference Interference Detected? check_assay_interference->is_interference choose_alt_assay Choose Alternative Assay Method is_interference->choose_alt_assay Yes optimize_protocol Optimize Other Protocol Steps (e.g., cell density, incubation time) is_interference->optimize_protocol No

Caption: A logical troubleshooting workflow for cell-based assays.

References

Technical Support Center: Mitigating Off-Target Effects of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and Other Novel Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while working with 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (MTEI) and other novel compounds sharing the hydantoin scaffold. Given the limited specific data on MTEI's off-target profile, this resource offers a generalized framework for identifying, characterizing, and mitigating unintended biological activities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a novel compound like MTEI?

A1: Off-target effects are unintended interactions of a drug or compound with cellular components other than its intended biological target. For a novel compound like this compound, where the full biological activity profile is not yet characterized, off-target effects can lead to misinterpretation of experimental results, unexpected toxicity, or reduced therapeutic efficacy. It is crucial to identify and mitigate these effects early in the research and development process.

Q2: I am observing unexpected phenotypes in my cell-based assays with MTEI. How can I begin to determine if these are due to off-target effects?

A2: A systematic approach is recommended. Start by performing dose-response experiments to confirm the phenotype is concentration-dependent. The next step is to include structurally related but inactive control compounds, if available, to see if the effect is specific to MTEI's chemical structure. Additionally, consider using orthogonal assays that measure different endpoints to see if the unexpected phenotype is consistent across various experimental systems.

Q3: What are some common off-target liabilities associated with the hydantoin scaffold?

A3: The hydantoin scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] Depending on the substitutions, hydantoin derivatives have been reported to exhibit a broad spectrum of biological activities, including anticonvulsant, anticancer, and antimicrobial effects.[1] Therefore, it is plausible that a novel hydantoin derivative like MTEI could have unintended activity at various receptors, ion channels, or enzymes.

Q4: Are there any computational tools that can help predict potential off-target effects of MTEI?

A4: Yes, several in silico methods can provide initial hypotheses for off-target interactions. Techniques such as target prediction based on chemical similarity (e.g., using databases like ChEMBL or PubChem) or molecular docking against a panel of known off-target proteins can be a valuable first step. These computational predictions should always be validated experimentally.

Troubleshooting Guides

Issue 1: Unexpected Cell Viability/Cytotoxicity

  • Question: I am observing a significant decrease in cell viability at concentrations where I expect my target to be engaged, but the effect seems too potent or occurs in cell lines that do not express the intended target. What could be the cause?

  • Answer: This is a classic sign of potential off-target cytotoxicity.

    • Troubleshooting Steps:

      • Confirm Compound Integrity and Purity: Ensure the purity of your MTEI sample using techniques like HPLC-MS. Impurities could be responsible for the observed toxicity.

      • Perform a Cytotoxicity Profile: Test MTEI across a panel of diverse cell lines (e.g., from different tissues, cancerous vs. non-cancerous) to understand the breadth of its cytotoxic effects.

      • Use a Cell-Inert Control: If possible, synthesize or obtain a close structural analog of MTEI that is predicted to be inactive against your primary target. If this analog also shows cytotoxicity, the effect is likely independent of your intended target.

      • Assay for General Cellular Health: Utilize assays that measure mitochondrial health (e.g., MTT or resazurin reduction), membrane integrity (e.g., LDH release), or apoptosis (e.g., caspase activity) to understand the mechanism of cell death.

Issue 2: Inconsistent Results Between In Vitro and Cell-Based Assays

  • Question: My compound, MTEI, is potent in a biochemical assay (e.g., purified enzyme inhibition), but its activity in cell-based assays is much weaker or absent. Why is there a discrepancy?

  • Answer: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or efflux by cellular transporters.

    • Troubleshooting Steps:

      • Assess Cell Permeability: Use computational models (e.g., predicting LogP) or experimental assays (e.g., PAMPA) to estimate the ability of MTEI to cross the cell membrane.

      • Evaluate Metabolic Stability: Incubate MTEI with liver microsomes or cell lysates to determine its metabolic half-life. Rapid degradation can prevent it from reaching its intracellular target.

      • Investigate Efflux Pump Activity: Test if co-incubation with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) potentiates the activity of MTEI in your cell-based assay.

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assessment using a Resazurin-Based Assay

This protocol provides a method to assess the general cytotoxicity of a compound like MTEI across different cell lines.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Resazurin Assay:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Preliminary Off-Target Kinase Profiling

As many small molecules have off-target effects on kinases, a preliminary screen can be highly informative. This protocol outlines a conceptual approach; commercial services are widely available for broad kinase screening.

  • Kinase Panel Selection:

    • Choose a commercially available kinase profiling service that offers a panel of diverse kinases (e.g., representatives from different families of the kinome).

  • Compound Submission:

    • Provide a high-purity sample of this compound at a specified concentration (typically a high concentration, e.g., 10 µM, for an initial screen).

  • Assay Principle (Typical Example):

    • The service will perform in vitro kinase activity assays in the presence of your compound. The activity of each kinase is typically measured by quantifying the phosphorylation of a specific substrate, often using a radiometric (33P-ATP) or fluorescence-based method.

  • Data Analysis:

    • The results are usually provided as the percentage of inhibition of each kinase's activity at the tested concentration of your compound.

    • Significant inhibition (e.g., >50%) of any kinase other than the intended target warrants further investigation.

  • Follow-up Studies:

    • For any identified off-target kinases, perform dose-response experiments to determine the IC50 of your compound against these kinases to understand the potency of the off-target interaction.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Example Cytotoxicity Profile of MTEI in Various Cell Lines

Cell LineTissue of OriginIC50 (µM)
HEK293Human Embryonic Kidney> 100
HeLaHuman Cervical Cancer75.3
A549Human Lung Cancer82.1
HepG2Human Liver Cancer45.6

Table 2: Example Preliminary Kinase Profile for MTEI (at 10 µM)

Kinase Target% Inhibition at 10 µM
Intended Target Kinase 95%
Off-Target Kinase A68%
Off-Target Kinase B15%
Off-Target Kinase C89%
Off-Target Kinase D5%

Visualizations

workflow cluster_0 Initial Observation cluster_1 Preliminary Investigation cluster_2 Off-Target Hypothesis Generation cluster_3 Hypothesis Validation & Mitigation A Unexpected Phenotype Observed with MTEI B Dose-Response Curve Generation A->B Confirm Concentration Dependence C Test Inactive Analog (if available) A->C D Compound Purity Check (LC-MS) A->D E In Silico Target Prediction B->E F Broad Phenotypic Screening B->F G Kinase/Protease Profiling Panel B->G H Validate Hits in Orthogonal Assays E->H F->H G->H I Determine IC50 for Off-Target Hits H->I J Structure-Activity Relationship (SAR) Studies to Engineer Out Off-Target Activity I->J

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (Intended Target) KinaseB Kinase B RTK->KinaseB KinaseA Off-Target Kinase A Substrate Substrate KinaseA->Substrate KinaseB->Substrate Response Cellular Response Substrate->Response MTEI MTEI MTEI->RTK Inhibition (On-Target) MTEI->KinaseA Inhibition (Off-Target)

References

Validation & Comparative

A Comparative Guide to 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and Other Hydantoin Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential.[1][2] Among these, 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, also known as methionine hydantoin, represents an intriguing yet underexplored member of this family. This guide provides a comparative analysis of methionine hydantoin and other notable hydantoin derivatives, focusing on their anticonvulsant and anticancer activities. By presenting available experimental data, detailed protocols, and relevant signaling pathways, this document aims to equip researchers with the necessary information to explore the therapeutic promise of these compounds.

Comparative Analysis of Biological Activities

Hydantoin derivatives have demonstrated a broad spectrum of pharmacological effects, with anticonvulsant and anticancer activities being the most extensively studied.[1][2] While specific experimental data for this compound is limited in publicly available literature, a comparative look at other derivatives provides a valuable context for its potential efficacy.

Anticancer Activity

Numerous hydantoin derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer progression.[3]

Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Hydantoin Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
This compound Not AvailableNot Available
5,5-diphenylhydantoin (Phenytoin)Various cell lines~10[4]
3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical)5.4[1]
MCF-7 (Breast)2[1]
3-Benzhydryl-5-phenyl substituted hydantoinHeLa, MCF-7, MiaPaCa-2, H 460, SW 62020-23[1]
Derivative 24 (a Schiff's base of 5,5-diphenylhydantoin)HCT-116 (Colorectal)12.83 ± 0.9[4]
HePG-2 (Liver)9.07 ± 0.8[4]
MCF-7 (Breast)4.92 ± 0.3[4]

Note: The absence of IC₅₀ values for this compound highlights a significant gap in current research and an opportunity for future investigation.

Anticonvulsant Activity

The anticonvulsant properties of hydantoins are well-established, with phenytoin being a frontline therapy for epilepsy for decades.[5][6] The primary mechanism of action for many anticonvulsant hydantoins is the modulation of voltage-gated sodium channels.[1]

Table 2: Comparative Anticonvulsant Efficacy (ED₅₀) of Selected Hydantoin Derivatives in the Maximal Electroshock (MES) Test

Compound/DerivativeED₅₀ (mg/kg, mice, i.p.)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
This compound Not AvailableNot AvailableNot Available
5,5-Diphenylhydantoin (Phenytoin)9.568.57.2[1]
5-(4-chlorophenyl)-5-phenylhydantoin11.21109.8General knowledge
Ethotoin35>500>14General knowledge

Note: The lack of ED₅₀ data for this compound underscores the need for preclinical studies to determine its potential as an anticonvulsant agent.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a culture in logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test hydantoin derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.[3]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 560-590 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Hydantoin Derivatives overnight_incubation->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Protocol:

  • Animals:

    • Male albino mice (20-30 g) are typically used.[1]

    • Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration:

    • The test hydantoin derivative is dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • The compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives only the vehicle.

  • Induction of Seizure:

    • At the time of predicted peak effect of the drug (typically 30-60 minutes post-administration), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.

  • Observation:

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as protection.[1]

  • Data Analysis:

    • The number of animals protected in each group is recorded.

    • The ED₅₀ (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using a suitable statistical method (e.g., probit analysis).

  • Neurotoxicity Assessment (Optional):

    • The rotarod test can be used to assess neurotoxicity. Mice are placed on a rotating rod, and the inability to remain on the rod for a specified time is indicative of neurotoxicity. The TD₅₀ (the dose causing neurotoxicity in 50% of animals) is calculated.

Experimental Workflow for MES Test

MES_Workflow cluster_outcomes Outcomes start Select Animal Cohorts administer Administer Test Compound / Vehicle (i.p.) start->administer wait Wait for Peak Effect Time administer->wait stimulate Apply Electrical Stimulus (MES) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe protection Protection (No Extension) observe->protection Absence no_protection No Protection (Extension Occurs) observe->no_protection Presence analyze Calculate ED50 protection->analyze no_protection->analyze

Caption: Workflow of the Maximal Electroshock (MES) test.

Signaling Pathways and Mechanism of Action

The therapeutic effects of hydantoin derivatives are intrinsically linked to their interaction with specific cellular signaling pathways.

Anticonvulsant Mechanism of Action

The primary mechanism for the anticonvulsant activity of many hydantoin derivatives, including the well-established drug phenytoin, involves the modulation of voltage-gated sodium channels in neurons.[1] By binding to the channel in its inactive state, these compounds slow the rate of recovery from inactivation, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures.

Sodium Channel Modulation by Hydantoins

Sodium_Channel cluster_channel Voltage-Gated Sodium Channel States Resting Resting State Active Active State (Open) Resting->Active Depolarization Inactive Inactive State Active->Inactive Inactivation Inactive->Resting Repolarization Stabilization Stabilization of Inactive State Inactive->Stabilization Hydantoin Hydantoin Derivative Hydantoin->Inactive Reduced_Firing Reduced Neuronal Firing Stabilization->Reduced_Firing

Caption: Hydantoins stabilize the inactive state of sodium channels.

Potential Anticancer Signaling Pathways for Methionine Hydantoin

While the specific anticancer mechanisms of methionine hydantoin are yet to be elucidated, its structural relationship to the amino acid methionine suggests potential interactions with methionine metabolism pathways, which are often dysregulated in cancer. Cancer cells are frequently dependent on methionine for their growth and proliferation, a phenomenon known as "methionine dependence."

Methionine metabolism is crucial for several key cellular processes, including:

  • Protein synthesis: As an essential amino acid.

  • Methylation reactions: Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.

  • Polyamine synthesis: SAM is also involved in the synthesis of polyamines, which are essential for cell growth and proliferation.

  • Redox homeostasis: Methionine metabolism contributes to the synthesis of glutathione, a major cellular antioxidant.

A compound like methionine hydantoin could potentially interfere with these pathways by:

  • Acting as a competitive inhibitor of methionine uptake or utilization.

  • Disrupting the activity of enzymes involved in the methionine cycle.

  • Altering SAM levels, thereby affecting epigenetic regulation and polyamine synthesis.

Further research is necessary to explore these potential mechanisms and to identify the specific signaling pathways modulated by this compound.

Overview of Methionine Metabolism Pathways

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Proteins Protein Synthesis Methionine->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine Homocysteine->Methionine Methionine Synthase Glutathione Glutathione Synthesis Homocysteine->Glutathione

Caption: Key pathways in methionine metabolism.

Conclusion

The hydantoin scaffold remains a fertile ground for the discovery of novel therapeutics. While this compound is currently under-investigated, its structural similarity to other biologically active amino acid-derived hydantoins suggests it may possess valuable pharmacological properties. The lack of quantitative data on its anticancer and anticonvulsant activities presents a clear opportunity for further research. By utilizing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the potential of methionine hydantoin and its analogs, contributing to the development of new and improved treatments for cancer and epilepsy.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, biological activities, and experimental protocols for 5-[2-(methylthio)ethyl]hydantoin and related compounds, providing a valuable resource for researchers and drug development professionals in the fields of medicinal and agricultural chemistry.

Introduction

Hydantoin and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and anticancer properties.[1] Among these, 5-[2-(methylthio)ethyl]hydantoin, a derivative of the amino acid D-methionine, has garnered interest as a versatile intermediate in the synthesis of pharmaceuticals, particularly for metabolic disorders, and as a plant growth regulator in agriculture.[2] This guide provides a comparative analysis of 5-[2-(methylthio)ethyl]hydantoin and its structurally related analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key assays.

Chemical Properties and Synthesis

5-[2-(methylthio)ethyl]hydantoin, also known as methionine hydantoin, possesses the molecular formula C6H10N2O2S and a molecular weight of 174.22 g/mol .[2] It typically appears as a white to almost white crystalline powder with a melting point in the range of 107-109 °C.

The synthesis of 5-monosubstituted hydantoins can be achieved through various methods, with the Urech hydantoin synthesis being a common and environmentally friendly approach. This method involves the reaction of an amino acid with potassium cyanate in water. For 5-[2-(methylthio)ethyl]hydantoin, L-methionine serves as the starting material. The reaction proceeds via an N-carbamylation step followed by acid-induced intra-cyclization. A microwave-assisted, one-pot procedure for this synthesis has been reported to yield the desired hydantoin in a moderate yield of 59%.[3]

A patent also describes a process for the preparation of D,L-methionine that involves the formation of 5-(2-methylthioethyl)hydantoin as an intermediate. This process utilizes the reaction of 3-methylthiopropionaldehyde, hydrogen cyanide, ammonia, and carbon dioxide.[4]

Comparative Biological Activities

This section details the biological activities of 5-[2-(methylthio)ethyl]hydantoin and a selected thio-analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone. The available quantitative data on their urease inhibitory, antimicrobial, and cytotoxic activities are summarized in the tables below.

Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea and is a known virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria.

CompoundTarget% InhibitionK_i_ (mM)Inhibition Profile
5-[2-(methylthio)ethyl]hydantoinCanavalia ensiformis Urease (CEU)85.9%0.99Uncompetitive

Table 1: Urease inhibitory activity of 5-[2-(methylthio)ethyl]hydantoin.

Antimicrobial and Cytotoxic Activities

The thio-analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone, has been evaluated for its antimicrobial and cytotoxic effects.

CompoundTest Organism/Cell LineMIC (µg/mL)IC_50_ (µM)
5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinoneStaphylococcus aureus--
Staphylococcus aureus MRSAModerate Activity-
MRC-5 (human lung fibroblasts)->200
A549 (human lung carcinoma)->200
HCT-116 (human colorectal carcinoma)->200
MDA-MB-231 (human breast carcinoma)->200

Table 2: Antimicrobial and cytotoxic activities of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.[5] Note: "Moderate Activity" was reported without a specific MIC value.

Experimental Protocols

Synthesis of 5-[2-(methylthio)ethyl]hydantoin (Urech Hydantoin Synthesis)

This protocol is based on the microwave-assisted one-pot synthesis from L-methionine.[3]

Materials:

  • L-methionine

  • Potassium cyanate

  • Distilled water

  • Concentrated hydrochloric acid

  • Microwave reactor

Procedure:

  • A 30 mL microwave reactor vial is charged with L-methionine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol).

  • The mixture is irradiated in a microwave reactor at 80 °C for 1 hour to facilitate N-carbamylation.

  • Upon completion of the initial reaction (monitored by TLC), the reaction mixture is treated with concentrated hydrochloric acid (7 mL).

  • The mixture is then subjected to a second round of microwave irradiation at 80 °C for 15 minutes to induce cyclization.

  • The resulting product, 5-[2-(methylthio)ethyl]hydantoin, is then isolated and purified.

Urease Inhibition Assay (Colorimetric)

This protocol is a standard colorimetric assay for measuring urease inhibition based on the Berthelot method for ammonia detection.[6][7]

Materials:

  • Urease enzyme solution

  • Urea substrate solution

  • Phosphate buffer (pH 7.4)

  • Test compound (5-[2-(methylthio)ethyl]hydantoin)

  • Standard inhibitor (e.g., thiourea)

  • Phenol-hypochlorite reagents (for Berthelot method)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (urease + urea), negative control (no urease), and a standard inhibitor.

  • Add the urease enzyme solution to all wells except the negative control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the urea substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and develop the color by adding the phenol-hypochlorite reagents.

  • Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.

  • Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100

Antimicrobial Susceptibility Testing (CLSI-2012)

The antimicrobial activity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone was determined using a standard procedure from the Clinical and Laboratory Standards Institute (CLSI).[5]

General Procedure:

  • A panel of microorganisms (bacteria and fungi) are grown in appropriate culture media.

  • The test compound is serially diluted in a 96-well microplate.

  • A standardized inoculum of each microorganism is added to the wells.

  • The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Procedure:

  • Human cell lines (e.g., MRC-5, A549, HCT-116, MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

  • The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC_50_ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Urease Inhibition Mechanism

The following diagram illustrates the role of urease in the hydrolysis of urea and how urease inhibitors block this process.

Urease_Inhibition Urea Urea Urease Urease (Enzyme) Urea->Urease Substrate Ammonia_CO2 Ammonia + CO2 (Harmful Products) Urease->Ammonia_CO2 Catalysis Inactive_Urease Inactive Urease-Inhibitor Complex Inhibitor 5-[2-(methylthio)ethyl]hydantoin (Inhibitor) Inhibitor->Urease Binding

Caption: Mechanism of urease inhibition.

Experimental Workflow for Urease Inhibition Assay

The diagram below outlines the key steps in the colorimetric urease inhibition assay.

Urease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compound) Plate_Setup Prepare 96-Well Plate (Add Controls and Test Compound) Reagents->Plate_Setup Add_Enzyme Add Urease Enzyme Plate_Setup->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Urea Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Reagents Add Colorimetric Reagents (Berthelot Method) Incubate->Add_Reagents Measure_Abs Measure Absorbance (625-670 nm) Add_Reagents->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition

Caption: Workflow for the colorimetric urease inhibition assay.

References

Comparative Efficacy of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and Structurally Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and its structural analogs. The objective is to present a clear overview of their performance based on available experimental data, focusing on their potential as antimicrobial and anticancer agents.

While direct biological efficacy data for this compound is limited in publicly accessible literature, a closely related derivative, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone, has been evaluated, providing valuable insights into the potential activity of this scaffold. This guide will compare the activity of this derivative with other imidazolidine-2,4-dione and thiazolidine-2,4-dione analogs.

Anticancer Activity

The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore in a variety of biologically active compounds, including those with anticancer properties. Derivatives of this core structure have demonstrated cytotoxic effects against various cancer cell lines. The primary mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and VEGFR2 pathways, and the induction of apoptosis.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against several human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone Breast (MCF-7)> 50[1]
Colon (HCT-116)> 50[1]
Lung (A549)> 50[1]
5,5-diphenylimidazolidine-2,4-dione derivative (Compound 16) HeLa59[2]
A54959[2]
MDA-MB-23159[2]
2-thioxoimidazolidin-4-one derivative (Compound 7) HepG-218.43 (µg/ml)[3]
HCT-11682.36 (µg/ml)[3]
2-thioxoimidazolidin-4-one derivative (Compound 9) HepG-2-[3]
HCT-11672.46 (µg/ml)[3]
5-(4-alkylbenzyledene) thiazolidine-2,4-dione (Compound 5d) Leukemia (SR)2.04[4]
Non-Small Cell Lung (NCI-H522)1.36[4]
Colon (COLO 205)1.64[4]
CNS (SF-539)1.87[4]
Melanoma (SK-MEL-2)1.64[4]
Ovarian (OVCAR-3)1.87[4]
Renal (RXF 393)1.15[4]
Prostate (PC-3)1.90[4]
Breast (MDA-MB-468)1.11[4]

Antimicrobial Activity

Imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have also been investigated for their antimicrobial properties. Their mechanism of action can vary, but they often interfere with essential microbial processes.

Comparative Antimicrobial Susceptibility Data

The following table presents the minimum inhibitory concentration (MIC) values for 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone and other thiazolidine-2,4-dione derivatives against various bacterial and fungal strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone Staphylococcus aureus> 100[1]
Escherichia coli> 100[1]
Candida albicans> 100[1]
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids (Most active compounds) Gram-positive bacteria3.91 (mg/L)[5]
5-Arylidene-thiazolidine-2,4-dione derivatives Gram-positive bacteria2 - 16[6]

Signaling Pathways and Mechanisms of Action

Several key signaling pathways have been identified as targets for imidazolidine-2,4-dione and related derivatives in the context of cancer therapy.

EGFR and VEGFR2 Inhibition

Certain 5,5-diphenylimidazolidine-2,4-dione derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinases.[2] These receptors are critical for tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor Imidazolidine-2,4-dione Derivative Inhibitor->EGFR Inhibitor->VEGFR2

EGFR and VEGFR2 signaling pathways and inhibition.
Induction of Apoptosis

Some 2-thioxoimidazolidin-4-one derivatives have been found to induce apoptosis in cancer cells.[3] This process of programmed cell death is a critical mechanism for eliminating cancerous cells.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_mitochondrion Mitochondrion cluster_execution Execution Compound 2-thioxoimidazolidin-4-one Derivative Bax Bax (Pro-apoptotic) Compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified intrinsic apoptosis pathway.
Nrf2 Inhibition

Certain 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the Nrf2 signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative stress, and its inhibition can be a strategy in cancer therapy.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation Inhibitor 2-thioxoimidazolidin-4-one Derivative Inhibitor->Nrf2 Inhibition GeneExpression Antioxidant Gene Expression ARE->GeneExpression

Nrf2 signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological efficacy of the compounds discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow A Prepare Serial Dilutions of Compound B Inoculate with Microorganism A->B C Incubate Plate B->C D Read Results & Determine MIC C->D

Workflow for Broth Microdilution Assay.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance & Calculate IC50 D->E

Workflow for MTT Cytotoxicity Assay.

References

Comparative Analysis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: An In Vivo vs. In Vitro Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available biological data for 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and its close structural analog reveals a landscape of potential therapeutic activities, primarily investigated through in vitro assays and in vivo toxicity studies. Direct experimental data for this compound remains limited in publicly accessible literature. However, a closely related analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone, offers valuable insights into the potential biological profile of this class of compounds.

This guide presents a comparative summary of the in vitro and in vivo activities of this analog as a surrogate, providing researchers, scientists, and drug development professionals with the available experimental data, detailed protocols, and a conceptual framework for its mechanism of action.

Quantitative Data Summary

The biological activities of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone have been evaluated for its cytotoxic, antimicrobial, and toxicological properties. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity Data
Cell LineCell TypeAssayConcentrationResult
MRC-5Human Lung Fibroblasts (Normal)MTTUp to 200 µMNo significant cytotoxicity observed
A549Human Lung CarcinomaMTTUp to 200 µMNo significant cytotoxicity observed
HCT-116Human Colorectal CarcinomaMTTUp to 200 µMNo significant cytotoxicity observed
MDA-MB-231Human Breast CarcinomaMTTUp to 200 µMNo significant cytotoxicity observed
Table 2: In Vitro Antimicrobial Activity
MicroorganismTypeActivity
Gram-positive bacteriaBacteriaWeak activity
Gram-negative bacteriaBacteriaNo significant activity
Fungi (Candida genus)FungiNo significant activity
Table 3: In Vivo Toxicity in Zebrafish Embryos (Danio rerio)
ConcentrationObservation (up to 120 hpf)
Up to 100 µMNo significant toxicity, no negative effects on survival or development
25 µM to 100 µMDecreased pigmentation (potential anti-melanogenic activity)
100 µMComplete depigmentation of melanocytes

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the key experimental protocols used to assess the biological activity of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone.

MTT Cell Viability Assay

The in vitro cytotoxicity was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549, HCT-116, MDA-MB-231) and a normal human cell line (MRC-5) were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compound (up to 200 µM) and incubated for an additional 72 hours.

  • MTT Addition: The MTT reagent was added to each well and incubated for 4 hours, allowing for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and dose-response curves were generated to determine the half-maximal inhibitory concentration (IC₅₀) if applicable.

Antimicrobial Susceptibility Testing

The antimicrobial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria and fungi.

  • Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a standardized inoculum density.

  • Assay Setup: A microdilution method was employed where serial dilutions of the test compound were prepared in a 96-well plate.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under conditions suitable for the growth of the specific microorganisms.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.

Zebrafish Embryo Toxicity (FET) Assay

The in vivo toxicity was assessed using the Fish Embryo Acute Toxicity (FET) test with zebrafish (Danio rerio) embryos.

  • Embryo Collection and Selection: Fertilized zebrafish embryos were collected and selected for normal development.

  • Exposure: Embryos were placed in 24-well plates and exposed to a range of concentrations of the test compound (5, 10, 25, 50, 100, 150, and 200 µM) or a vehicle control (DMSO).

  • Observation: The embryos were observed daily for up to 120 hours post-fertilization (hpf).

  • Endpoints: The assessed endpoints included mortality, teratogenic malformations, cardiovascular function (heart rate), and pigmentation.

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and potential biological interactions, the following diagrams are provided.

G Experimental Workflow for Biological Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay cytotoxicity Cytotoxicity Assay (MTT) cell_lines Human Cell Lines (Normal & Cancer) cytotoxicity->cell_lines viability Cell Viability Assessment cytotoxicity->viability antimicrobial Antimicrobial Assay microbes Bacteria & Fungi antimicrobial->microbes mic MIC Determination antimicrobial->mic zebrafish Zebrafish Embryo Toxicity embryos Danio rerio Embryos zebrafish->embryos endpoints Toxicity & Developmental Effects zebrafish->endpoints compound 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)- 2-thioxo-4-imidazolidinone compound->cytotoxicity compound->antimicrobial compound->zebrafish

Figure 1. Workflow for the in vitro and in vivo evaluation of the test compound.

Given that imidazolidine-2,4-dione derivatives are known to interact with various signaling pathways, a hypothetical signaling pathway diagram illustrates a potential mechanism of action for the observed anti-melanogenic activity.

G Hypothetical Anti-Melanogenic Signaling Pathway compound Imidazolidine-2,4-dione Derivative tyrosinase Tyrosinase compound->tyrosinase Inhibition melanin Melanin Synthesis tyrosinase->melanin Catalysis pigmentation Pigmentation melanin->pigmentation

Figure 2. A potential mechanism for the observed depigmentation effect.

A Comparative Guide to the Bioequivalence of 5-[2-(methylthio)ethyl]hydantoin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two hypothetical formulations of 5-[2-(methylthio)ethyl]hydantoin, a compound utilized as a plant growth regulator, a preservative, and an intermediate in pharmaceutical synthesis.[1] The following data and protocols are presented as an illustrative example of a bioequivalence study to guide researchers in their own study design and analysis.

Executive Summary

Bioequivalence studies are critical for ensuring that generic drug formulations are therapeutically equivalent to their brand-name counterparts.[2][3] This involves comparing their pharmacokinetic profiles to ensure that the rate and extent of absorption are comparable.[3][4][5] This guide details the experimental protocols and presents hypothetical data for a bioequivalence study comparing a new generic formulation (Test Product) of 5-[2-(methylthio)ethyl]hydantoin with an established reference formulation (Reference Product).

Data Presentation: Pharmacokinetic Parameter Comparison

The following table summarizes the key pharmacokinetic parameters obtained from a hypothetical bioequivalence study. The study was designed as a single-dose, two-period crossover study in healthy volunteers.

Pharmacokinetic ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)Geometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax (ng/mL) 850.6 ± 155.2875.1 ± 160.80.9790.5% - 103.8%
AUC0-t (ng·h/mL) 4325.8 ± 780.44410.2 ± 810.50.9892.3% - 104.1%
AUC0-∞ (ng·h/mL) 4550.3 ± 825.14630.7 ± 850.30.9892.5% - 103.9%
Tmax (h) 1.5 ± 0.51.6 ± 0.6--
  • Cmax: Maximum plasma concentration.[6]

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.[6]

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.[6]

  • Tmax: Time to reach maximum plasma concentration.[6]

  • SD: Standard Deviation.

For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratio of Cmax and AUC must fall within the range of 80.00% to 125.00%.[7] Based on the hypothetical data above, the test formulation of 5-[2-(methylthio)ethyl]hydantoin would be considered bioequivalent to the reference formulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioequivalence studies. The following sections outline the protocols for the key experiments in this hypothetical study.

Study Design and Conduct

A randomized, single-dose, two-period, two-sequence crossover study is a standard design for bioequivalence assessment.

  • Subjects: A sufficient number of healthy, non-smoking male and female volunteers aged 18-45 years were enrolled after providing informed consent.[8] Subjects underwent a comprehensive medical screening to ensure they met the inclusion criteria.

  • Drug Administration: In each study period, subjects received a single oral dose of either the test or reference formulation of 5-[2-(methylthio)ethyl]hydantoin after an overnight fast of at least 10 hours.[9] A standardized meal was provided 4 hours post-dose.

  • Washout Period: A washout period of at least five times the drug's elimination half-life separated the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[9]

  • Blood Sampling: Blood samples were collected in labeled tubes containing an appropriate anticoagulant at pre-defined time points: pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[10][11] The exact time of each blood draw was recorded.[8][10]

  • Sample Processing and Storage: Plasma was separated from the blood samples by centrifugation and stored frozen at -80°C until analysis.[12][13]

Bioanalytical Method: HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was used for the quantification of 5-[2-(methylthio)ethyl]hydantoin in human plasma.[14][15][16]

  • Sample Preparation: Plasma samples were prepared using a protein precipitation method.[14][16] An internal standard was added to the plasma samples, followed by a precipitating agent (e.g., acetonitrile). After vortexing and centrifugation, the supernatant was transferred for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient mixture of acetonitrile and water containing a small percentage of formic acid.[16][17]

    • Flow Rate: A constant flow rate was maintained.

    • Injection Volume: A specific volume of the prepared sample was injected into the HPLC system.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[16]

  • Method Validation: The bioanalytical method was fully validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.[8]

Pharmacokinetic and Statistical Analysis
  • Pharmacokinetic Parameters: The pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) were calculated from the plasma concentration-time data for each subject using non-compartmental methods.[7][18] The linear trapezoidal rule was used to calculate AUC.[18][19]

  • Statistical Analysis: An Analysis of Variance (ANOVA) was performed on the log-transformed Cmax and AUC data.[2][5] The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC were calculated to determine if they fell within the pre-defined bioequivalence limits of 80.00% to 125.00%.[7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for determining bioequivalence.

Bioequivalence_Study_Workflow cluster_Screening Subject Recruitment & Screening cluster_Period1 Period 1 cluster_GroupA1 Group A cluster_GroupB1 Group B cluster_Period2 Period 2 cluster_GroupA2 Group A cluster_GroupB2 Group B cluster_Analysis Sample & Data Analysis Informed_Consent Informed Consent Medical_Screening Medical Screening Informed_Consent->Medical_Screening Inclusion_Exclusion Inclusion/Exclusion Criteria Medical_Screening->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Dose_Test_A Dose: Test Product Randomization->Dose_Test_A Dose_Ref_B Dose: Reference Product Randomization->Dose_Ref_B PK_Sampling_A1 Pharmacokinetic Sampling Dose_Test_A->PK_Sampling_A1 Washout Washout Period PK_Sampling_A1->Washout PK_Sampling_B1 Pharmacokinetic Sampling Dose_Ref_B->PK_Sampling_B1 PK_Sampling_B1->Washout Dose_Ref_A Dose: Reference Product Washout->Dose_Ref_A Dose_Test_B Dose: Test Product Washout->Dose_Test_B PK_Sampling_A2 Pharmacokinetic Sampling Dose_Ref_A->PK_Sampling_A2 Bioanalysis Bioanalysis (HPLC-MS/MS) PK_Sampling_A2->Bioanalysis PK_Sampling_B2 Pharmacokinetic Sampling Dose_Test_B->PK_Sampling_B2 PK_Sampling_B2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Workflow of a typical two-period crossover bioequivalence study.

Bioequivalence_Decision_Pathway start Log-transformed Cmax and AUC data calc_ratio Calculate Geometric Mean Ratio (Test/Reference) start->calc_ratio calc_ci Calculate 90% Confidence Interval (CI) calc_ratio->calc_ci decision Is 90% CI for both Cmax and AUC within 80.00% - 125.00%? calc_ci->decision bioequivalent Bioequivalent decision->bioequivalent Yes not_bioequivalent Not Bioequivalent decision->not_bioequivalent No

Caption: Statistical decision pathway for determining bioequivalence.

References

A Comparative Guide to the Mechanisms of Action of Imidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. This guide provides an objective comparison of the mechanisms of action of different classes of imidazolidine-2,4-dione derivatives, supported by quantitative experimental data and detailed methodologies for key experiments.

Anticonvulsant Imidazolidine-2,4-diones: Phenytoin

Phenytoin is a well-established anti-epileptic drug that primarily targets voltage-gated sodium channels in the central nervous system.[1] Its mechanism of action is state-dependent, showing a higher affinity for the inactivated state of these channels.[2][3] This preferential binding stabilizes the inactivated state, thereby reducing the repetitive firing of action potentials that is characteristic of seizures.[3][4]

Quantitative Analysis of Phenytoin Activity
CompoundTargetAssayCell Line/SystemIC50 / KdReference
PhenytoinVoltage-gated sodium channels (inactivated state)Whole-cell patch clampRat hippocampal neuronsKd ≈ 7 µM[5]
PhenytoinVoltage-gated sodium channels (inactivated state)Concentration-block relationshipBrain Na+ channelIC50 ≈ 19 µM[6]
PhenytoinVoltage-gated sodium channelsWhole-cell patch clampRat hippocampal CA1 pyramidal neuronsIC50 = 72.6 ± 22.5 μM[7]
PhenytoinNav1.5 sodium channelsWhole-cell patch clampMDA-MB-231 cellsIC50 ~10 µM[2]
Experimental Protocol: Whole-Cell Patch-Clamp for Sodium Channel Blockers

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium channels.

Methodology:

  • Cell Culture: Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells transfected with the specific channel subunit or neuronal cells).

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2.

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH 7.4.

  • Recording:

    • Establish a giga-ohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential where channels are in the resting state (e.g., -100 mV).

    • Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.

    • Apply the test compound at various concentrations to the external solution.

  • Data Analysis:

    • Measure the peak sodium current at each compound concentration.

    • Calculate the percentage of inhibition relative to the control (no compound).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]

Signaling Pathway and Experimental Workflow

cluster_0 Phenytoin Mechanism of Action Neuron Neuron AP_Firing Action Potential Firing Neuron->AP_Firing Depolarization VGSC_R Voltage-Gated Na+ Channel (Resting State) VGSC_O Voltage-Gated Na+ Channel (Open State) VGSC_R->VGSC_O Depolarization VGSC_I Voltage-Gated Na+ Channel (Inactivated State) VGSC_O->VGSC_I Inactivation Reduced_Firing Reduced Neuronal Excitability VGSC_I->Reduced_Firing Stabilization of Inactivated State Phenytoin Phenytoin Phenytoin->VGSC_I Preferential Binding AP_Firing->VGSC_R Repolarization

Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.

cluster_1 Patch-Clamp Workflow Cell_Prep Cell Preparation Seal Giga-ohm Seal Formation Cell_Prep->Seal Pipette_Prep Pipette Preparation Pipette_Prep->Seal Whole_Cell Whole-Cell Configuration Seal->Whole_Cell Recording Current Recording Whole_Cell->Recording Drug_App Drug Application Recording->Drug_App Data_Analysis Data Analysis (IC50) Recording->Data_Analysis Drug_App->Recording

Caption: General workflow for patch-clamp electrophysiology.

Antiandrogen Imidazolidine-2,4-diones: Nilutamide and Enzalutamide

Nilutamide and enzalutamide are nonsteroidal antiandrogens used in the treatment of prostate cancer. Their primary mechanism of action is the competitive antagonism of the androgen receptor (AR).[10] While both compounds target the AR, enzalutamide exhibits a more comprehensive inhibition of the AR signaling pathway. Enzalutamide not only blocks androgen binding but also inhibits the nuclear translocation of the AR and its subsequent binding to DNA.[10]

Quantitative Analysis of Antiandrogen Activity
CompoundTargetAssayCell Line/SystemIC50 / KiReference
NilutamideAndrogen ReceptorCompetitive BindingLNCaP cellsIC50 = 8.4-11 nM[11]
EnzalutamideAndrogen ReceptorCompetitive Displacement (18F-FDHT)LNCaP cellsIC50 = 16.0 ± 2.1 nM[11][12]
EnzalutamideAndrogen ReceptorAR Luciferase ReporterHEK293 cellsIC50 = 26 nM[13]
Bicalutamide (comparator)Androgen ReceptorCompetitive DisplacementLNCaP cellsIC50 = 160 nM[13]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. Enzalutamide is reported to have a 5- to 8-fold higher binding affinity for the androgen receptor than the first-generation antiandrogen, bicalutamide.[10]

Experimental Protocol: Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Methodology:

  • Receptor Source: Prepare cytosol from rat ventral prostate, which is a rich source of androgen receptors.

  • Radioligand: Use a tritiated high-affinity AR ligand, such as [³H]-R1881 (methyltrienolone).

  • Assay Setup:

    • In assay tubes, add the test compound at a range of concentrations.

    • Add the radioligand at a fixed concentration.

    • Add the prepared rat prostate cytosol.

    • Incubate the mixture to allow for competitive binding.

  • Separation of Bound and Free Ligand: Use a method like hydroxylapatite (HAP) slurry to separate the receptor-bound radioligand from the free radioligand.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14][15]

Signaling Pathway and Experimental Workflow

cluster_2 Antiandrogen Mechanism of Action Androgen Androgen AR_cyto Androgen Receptor (Cytoplasm) Androgen->AR_cyto Binding AR_nuc Androgen Receptor (Nucleus) AR_cyto->AR_nuc Nuclear Translocation DNA DNA AR_nuc->DNA DNA Binding Gene_Tx Gene Transcription DNA->Gene_Tx Tumor_Growth Tumor Cell Growth Gene_Tx->Tumor_Growth Nilutamide Nilutamide Nilutamide->AR_cyto Blocks Binding Enzalutamide Enzalutamide Enzalutamide->AR_cyto Blocks Binding Enzalutamide->AR_nuc Inhibits Translocation Enzalutamide->DNA Inhibits Binding

Caption: Mechanisms of nilutamide and enzalutamide on the androgen receptor pathway.

cluster_3 AR Competitive Binding Assay Workflow Receptor_Prep Receptor Preparation Incubation Incubation with Radioligand & Test Compound Receptor_Prep->Incubation Separation Separation of Bound/ Free Ligand Incubation->Separation Quantification Radioactivity Counting Separation->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis

Caption: Workflow for an androgen receptor competitive binding assay.

Antimicrobial Imidazolidine-2,4-diones: Nitrofurantoin

Nitrofurantoin is an antibiotic primarily used for the treatment of urinary tract infections. Its mechanism of action is multifaceted and involves the inhibition of several bacterial cellular processes. After being reduced by bacterial flavoproteins, nitrofurantoin forms reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules, leading to the inhibition of DNA, RNA, protein, and cell wall synthesis.

Quantitative Analysis of Nitrofurantoin Activity
CompoundTarget OrganismAssayMIC50 (μg/mL)MIC90 (μg/mL)Reference
NitrofurantoinEscherichia coliBroth microdilution1616[16]
NitrofurantoinEscherichia coliBroth microdilution-MICs of 8 to 32 mg/L for susceptible strains[17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., E. coli) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the antimicrobial agent in the broth medium in a microtiter plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Other Imidazolidine-2,4-dione Derivatives

The versatility of the imidazolidine-2,4-dione scaffold has led to the exploration of its derivatives for various other therapeutic targets.

  • Antidiabetic Agents: Some imidazolidine-2,4-dione derivatives have been investigated as potential antidiabetic agents. Their mechanism is often compared to that of thiazolidinediones (glitazones), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[18][19]

  • Kinase Inhibitors: More recently, imidazolidine-2,4-dione derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. For instance, some derivatives have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2.[20]

Quantitative data for these emerging classes of imidazolidine-2,4-dione derivatives is still being actively researched and is less established than for the anticonvulsant and antiandrogen classes.

Conclusion

The imidazolidine-2,4-dione scaffold serves as a foundation for a remarkably diverse array of therapeutic agents with distinct mechanisms of action. From the state-dependent blockade of ion channels by phenytoin to the multi-faceted antagonism of the androgen receptor by enzalutamide and the broad-spectrum antimicrobial activity of nitrofurantoin, these compounds highlight the chemical tractability and pharmacological potential of this heterocyclic core. Future research into derivatives targeting metabolic regulators and protein kinases promises to further expand the therapeutic landscape of this important class of molecules.

References

Confirming Target Engagement of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the target engagement of the novel compound 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione. While the direct biological target of this specific molecule is not yet definitively established in publicly available literature, its structural similarity to other known enzyme inhibitors suggests a potential interaction with Methionine Aminopeptidase 2 (MetAP-2). MetAP-2 is a crucial enzyme involved in protein maturation and angiogenesis, making it a significant target in cancer therapy.[1][2]

This document outlines a series of established experimental protocols to investigate and validate the potential interaction of this compound with MetAP-2. Furthermore, it presents a comparative analysis with well-characterized MetAP-2 inhibitors, offering a benchmark for evaluating its performance.

Comparative Analysis of MetAP-2 Inhibitors

To provide a context for evaluating the potential efficacy of this compound, the following table summarizes key quantitative data for known MetAP-2 inhibitors.

CompoundTypeTargetIC50 (nM)Ki (nM)Cell-based Activity
Fumagillin IrreversibleMetAP-2Low nM-Potent inhibition of endothelial cell proliferation[3]
TNP-470 (AGM-1470) IrreversibleMetAP-2--Anti-angiogenic and anti-tumor activity[4]
A-357300 ReversibleMetAP-2400 (proliferation)-Induces G1 cell cycle arrest[5]
A-800141 ReversibleMetAP-2<100-Orally active, broad anti-tumor activity[5]
M8891 ReversibleMetAP-2--Anti-angiogenic and anti-tumor activity[6][7]
Triazole-based inhibitor ReversibleMetAP-28-Highly selective over MetAP-1[4]
This compound HypotheticalMetAP-2To be determinedTo be determinedTo be determined

Experimental Protocols for Target Engagement Confirmation

To ascertain whether this compound directly engages with MetAP-2, a series of biophysical and cellular assays are recommended.

In Vitro MetAP-2 Enzymatic Assay

This initial biochemical assay determines if the compound directly inhibits the enzymatic activity of purified MetAP-2.

Principle: The assay measures the cleavage of a synthetic peptide substrate (e.g., Met-Gly-Met-Met or Methionine-Alanine-Serine) by recombinant MetAP-2.[3][8] The release of N-terminal methionine is quantified, and the inhibitory effect of the compound is determined by measuring the reduction in methionine release.

Protocol:

  • Reagents: Recombinant human MetAP-2, peptide substrate, assay buffer (e.g., 100 mM HEPES pH 7.5, 50 mM NaCl, 50 µM MnCl2), detection reagents (e.g., peroxidase, amino acid oxidase, dianisidine).[8]

  • Procedure: a. Pre-incubate varying concentrations of this compound with recombinant MetAP-2 in the assay buffer.[3] b. Initiate the enzymatic reaction by adding the peptide substrate. c. Incubate at 37°C for a defined period (e.g., 45 minutes).[8] d. Stop the reaction (e.g., by adding EDTA).[3] e. Quantify the amount of released methionine using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement within a cellular context.[9][10] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9]

Principle: Intact cells are treated with the compound and then subjected to a heat gradient. If the compound binds to MetAP-2, the protein will be more resistant to heat-induced aggregation and precipitation. The amount of soluble MetAP-2 remaining at different temperatures is quantified to determine the thermal shift.[10]

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T, HUVEC) and treat with varying concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).[11]

  • Heating: Heat the cell suspensions in a thermocycler across a range of temperatures for a short duration (e.g., 3.5 minutes).[10]

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Quantify the amount of soluble MetAP-2 in the supernatant using Western blotting or other sensitive protein detection methods like AlphaLISA.[10]

  • Data Analysis: Generate a melting curve by plotting the amount of soluble MetAP-2 as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics and affinity between a ligand and an analyte.[12]

Principle: One interacting partner (e.g., MetAP-2) is immobilized on a sensor chip. The other partner (the compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.[12]

Protocol:

  • Immobilization: Immobilize recombinant MetAP-2 onto a suitable sensor chip.

  • Binding Analysis: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the association and dissociation phases of the binding interaction in real-time.

  • Data Analysis: Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) from the sensorgram data.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.[13][14]

Principle: A solution of the compound is titrated into a solution containing MetAP-2. The heat released or absorbed during the binding event is measured by a sensitive calorimeter.[14]

Protocol:

  • Sample Preparation: Prepare solutions of recombinant MetAP-2 and this compound in the same buffer to minimize heats of dilution.

  • Titration: Gradually inject the compound solution into the sample cell containing the MetAP-2 solution.

  • Heat Measurement: Measure the heat change after each injection until the binding reaction reaches saturation.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to MetAP-2. Fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[15]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Enzymatic_Assay MetAP-2 Enzymatic Assay (IC50 Determination) SPR Surface Plasmon Resonance (Kinetics & Affinity) ITC Isothermal Titration Calorimetry (Thermodynamics) CETSA Cellular Thermal Shift Assay (Target Engagement in Cells) Proliferation_Assay Cell Proliferation Assay (Functional Outcome) Compound This compound Compound->Enzymatic_Assay Compound->SPR Compound->ITC Compound->CETSA Compound->Proliferation_Assay Target Recombinant MetAP-2 Target->Enzymatic_Assay Target->SPR Target->ITC Cells Cell Lines (e.g., HUVEC, HEK293T) Cells->CETSA Cells->Proliferation_Assay

Caption: Workflow for confirming MetAP-2 target engagement.

MetAP2_Signaling_Pathway MetAP2 MetAP-2 Protein_Maturation Mature, Functional Protein MetAP2->Protein_Maturation removes Met Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->MetAP2 inhibits Protein_Synthesis Nascent Polypeptide Chain (with N-terminal Methionine) Protein_Synthesis->MetAP2 substrate Cell_Proliferation Endothelial Cell Proliferation Protein_Maturation->Cell_Proliferation Angiogenesis Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Cell_Proliferation->Angiogenesis

Caption: Hypothesized MetAP-2 signaling pathway inhibition.

References

Structure-Activity Relationship of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. This guide focuses on the structure-activity relationships (SAR) of a specific subset of these compounds: 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione and its analogs. Understanding how modifications to this chemical structure influence biological activity is crucial for the rational design of more potent and selective drug candidates.

While comprehensive SAR studies specifically focused on the 5-(2-(methylthio)ethyl) side chain are limited in publicly available literature, this guide synthesizes the existing data on related hydantoin and thiohydantoin analogs to provide insights into the key structural features governing their biological effects.

General Synthesis of 5-Substituted Imidazolidine-2,4-diones

The synthesis of 5-substituted hydantoins can be achieved through various methods. A common approach is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with an alkali metal cyanide and ammonium carbonate. For this compound, the starting aldehyde would be 3-(methylthio)propanal.

An alternative route involves the reaction of the corresponding amino acid, in this case, methionine, with an isocyanate, followed by cyclization. This method is particularly useful for producing chiral hydantoins.

Biological Activities and Structure-Activity Relationship Insights

Hydantoin derivatives are known to exhibit a variety of biological activities. The following sections detail the known effects of related compounds and infer potential SAR for this compound analogs.

Antimicrobial and Cytotoxic Activity

A study on a closely related thiohydantoin analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone , has provided valuable insights into the potential biological activities of this class of compounds. This compound was synthesized and evaluated for its antimicrobial and cytotoxic effects.

Table 1: Antimicrobial and Cytotoxic Activity of a 5-(2-(methylthio)ethyl)-2-thiohydantoin Analog

Biological ActivityAssay TypeResults
AntimicrobialNot specifiedExhibited antimicrobial activity
CytotoxicityNot specifiedShowed cytotoxic effects

Data extrapolated from a study on a 2-thiohydantoin analog.

The presence of the methylthioethyl side chain in this analog suggests that this functional group is compatible with biological activity. Further studies systematically modifying this side chain are necessary to establish a clear SAR. For instance, varying the alkyl group on the sulfur atom (e.g., ethyl, propyl), oxidizing the sulfur to a sulfoxide or sulfone, or altering the length of the ethyl linker could significantly impact potency and selectivity.

Anticonvulsant Activity
Anticancer Activity

Numerous hydantoin derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of various enzymes or receptors crucial for cancer cell proliferation and survival. For instance, some hydantoin analogs act as androgen receptor antagonists, making them effective in the treatment of prostate cancer. The 5-(2-(methylthio)ethyl) moiety could potentially interact with specific binding pockets of target proteins, and modifications to this group could be explored to optimize these interactions.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are representative methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route starting from methionine would involve the following steps:

  • Formation of the Isocyanate Adduct: Methionine is reacted with an isocyanate, such as potassium cyanate, in an aqueous solution.

  • Cyclization: The resulting N-carbamoylamino acid is then cyclized to the hydantoin by heating in the presence of an acid or base.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in SAR studies and a typical experimental workflow for evaluating new analogs.

SAR_Logic Logical Flow of Structure-Activity Relationship Studies A Design and Synthesize Analogs of This compound B Modify Thioether Moiety (e.g., change alkyl group, oxidize sulfur) A->B C Modify Ethyl Linker (e.g., change length, introduce rigidity) A->C D Substitute Hydantoin Ring (e.g., at N1 and N3 positions) A->D E Perform Biological Assays (e.g., anticancer, anticonvulsant, antimicrobial) B->E C->E D->E F Determine Quantitative Data (e.g., IC50, MIC, ED50) E->F G Establish Structure-Activity Relationship F->G H Identify Lead Compounds for Further Optimization G->H

Caption: Logical flow of SAR studies.

Experimental_Workflow Experimental Workflow for Analog Evaluation cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_sar SAR Establishment A Synthesize a library of analogs B Primary Screening (e.g., single high concentration) A->B C Secondary Screening (Dose-response curves for active compounds) B->C D Calculate IC50/MIC values C->D E Compare activities of analogs D->E F Correlate structural modifications with activity E->F

Caption: Experimental workflow for analog evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. While specific and comprehensive SAR data for this particular analog series is currently limited, the known biological activities of related hydantoin and thiohydantoin derivatives provide a strong rationale for further investigation. Systematic modification of the 5-(2-(methylthio)ethyl) side chain and the hydantoin core, coupled with robust biological evaluation, is a critical next step in elucidating the full therapeutic potential of this class of compounds. The experimental protocols and logical workflows outlined in this guide provide a framework for researchers to undertake such studies and contribute to the growing body of knowledge on the structure-activity relationships of hydantoin derivatives.

performance evaluation of synthetic routes to 5-[2-(methylthio)ethyl]hydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive molecules is a critical endeavor. This guide provides a comparative performance evaluation of two prominent synthetic routes to 5-[2-(methylthio)ethyl]hydantoin, a key intermediate in the production of the essential amino acid DL-methionine.

This document outlines the experimental protocols and performance data for the Bucherer-Bergs reaction and a one-pot synthesis from L-methionine, offering a clear comparison to aid in the selection of the most suitable method for specific research and development needs.

At a Glance: Performance Comparison

MetricBucherer-Bergs SynthesisOne-Pot Synthesis from L-Methionine
Starting Material 3-(Methylthio)propanalL-Methionine
Key Reagents Ammonium carbonate, Sodium cyanidePotassium cyanate, Hydrochloric acid
Solvent Aqueous ethanolWater
Reaction Time Not explicitly found1 hour 15 minutes
Overall Yield Not explicitly found59%[1]
Purity Not explicitly found>95% (by HPLC)[1]
Technology Conventional heatingMicrowave irradiation

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Figure 1. Bucherer-Bergs synthesis of 5-[2-(methylthio)ethyl]hydantoin.

One_Pot_Synthesis Methionine L-Methionine Step1 N-Carbamylation Methionine->Step1 KOCN, H2O, Microwave (80°C, 1h) Step2 Cyclization Step1->Step2 Conc. HCl, Microwave (80°C, 15 min) Product 5-[2-(methylthio)ethyl]hydantoin Step2->Product

Figure 2. One-pot synthesis of 5-[2-(methylthio)ethyl]hydantoin from L-methionine.

Experimental Protocols

Route 1: Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from carbonyl compounds.[2][3][4][5] In this multicomponent reaction, an aldehyde or ketone reacts with ammonium carbonate and a cyanide source, typically in a heated aqueous ethanol solution, to yield the corresponding hydantoin.[2][5] For the synthesis of 5-[2-(methylthio)ethyl]hydantoin, the starting material is 3-(methylthio)propanal.

General Experimental Procedure (Adapted from literature for other hydantoins):

A mixture of 3-(methylthio)propanal, ammonium carbonate, and sodium cyanide in aqueous ethanol is heated. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. While a specific, detailed protocol with quantitative data for this particular substrate was not found in the reviewed literature, the general conditions for the Bucherer-Bergs reaction typically involve heating at temperatures ranging from 60 to 150°C for several hours.[2] The product is then isolated by cooling the reaction mixture and collecting the precipitated solid, which can be further purified by recrystallization.

Route 2: One-Pot Microwave-Assisted Synthesis from L-Methionine

This modern approach utilizes microwave technology to accelerate the reaction and offers a one-pot procedure starting from the readily available amino acid, L-methionine.[1] The method involves two sequential steps: N-carbamylation followed by acid-induced cyclization.

Experimental Protocol:

  • Step 1: N-Carbamylation: A 30 mL microwave reactor vial is charged with L-methionine (5 mmol), distilled water (7 mL), and potassium cyanate (25 mmol). The mixture is irradiated in a microwave reactor at 80°C for 1 hour.[1]

  • Step 2: Cyclization: Upon completion of the N-carbamylation reaction, confirmed by TLC analysis, concentrated hydrochloric acid (7 mL) is added to the reaction mixture. The mixture is then further irradiated in the microwave reactor at 80°C for 15 minutes.[1]

  • Work-up and Purification: The less polar hydantoin product often precipitates out of the reaction mixture. The product can be collected by filtration and washed to achieve a purity of over 95% as determined by HPLC. For more polar products, extraction with ethyl acetate may be necessary.[1]

This one-pot, microwave-assisted method provides the target compound in a moderate yield of 59%.[1]

Discussion

The selection of a synthetic route for 5-[2-(methylthio)ethyl]hydantoin will depend on various factors, including the availability of starting materials, desired scale of production, and the equipment available.

The Bucherer-Bergs reaction is a well-established and versatile method for hydantoin synthesis. Its primary advantage lies in the use of readily accessible starting materials. However, this route involves the use of highly toxic cyanide salts, which requires stringent safety precautions. The lack of a specific, optimized protocol with performance data for the synthesis of 5-[2-(methylthio)ethyl]hydantoin in the reviewed literature suggests that further process development and optimization would be necessary.

The one-pot synthesis from L-methionine offers a more streamlined and rapid approach, significantly reducing the overall reaction time through the use of microwave irradiation.[1] This method also starts from a readily available and naturally occurring amino acid. The reported yield of 59% and high purity make it an attractive option for laboratory-scale synthesis.[1] Furthermore, the procedure avoids the isolation of intermediates, simplifying the overall workflow.

Conclusion

For laboratory-scale synthesis where speed and efficiency are paramount, the one-pot microwave-assisted synthesis from L-methionine presents a compelling option with a documented protocol and respectable yield. The Bucherer-Bergs reaction, while a classic and potentially scalable method, requires further investigation to establish a detailed and optimized protocol for this specific target molecule, with careful consideration of the handling of cyanide reagents. Researchers and drug development professionals should weigh these factors to select the most appropriate synthetic strategy for their specific needs.

References

Comparative Analysis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data for 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione, a hydantoin derivative, highlights its biological activities and provides a comparative perspective against other compounds. This guide synthesizes available data on its antimicrobial and cytotoxic properties, offering valuable insights for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Derivatives of imidazolidine-2,4-dione have demonstrated a broad spectrum of antimicrobial activities. The primary mechanisms behind their antibacterial action are believed to involve the inhibition of crucial cellular processes such as cell wall synthesis, protein synthesis, and disruption of membrane integrity.

A study on a closely related analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone, revealed moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). However, it showed weak to no activity against Gram-negative bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone

MicroorganismMIC (μg/mL)
Staphylococcus aureus>100
Staphylococcus aureus MRSA100
Bacillus subtilis>100
Escherichia coli>100
Pseudomonas aeruginosa>100
Candida albicans>100

Data from a study on a thio-analog of the target compound.[1]

In comparison, various other 5-arylidene-thiazolidine-2,4-dione derivatives have shown potent activity, primarily against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. This suggests that the substitution at the 5-position of the hydantoin ring plays a crucial role in determining the antimicrobial spectrum and potency.

Cytotoxicity Profile

The cytotoxic potential of imidazolidine-2,4-dione derivatives has been investigated against various cancer cell lines. The thio-analog, 5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone, did not exhibit significant cytotoxicity against human lung fibroblasts (MRC-5), lung carcinoma (A549), colorectal carcinoma (HCT-116), and breast carcinoma (MDA-MB-231) cell lines at concentrations up to 200 μM.[1]

In contrast, other studies on different imidazolidine-2,4-dione derivatives have reported potent anticancer activities. For instance, certain Schiff's bases incorporating the 5,5-diphenylhydantoin scaffold have demonstrated significant cytotoxicity against HCT-116, HePG-2, and MCF-7 cell lines, with some derivatives showing IC50 values in the low micromolar range.[2] One derivative, in particular, exhibited an IC50 of 4.92 ± 0.3 μM against MCF-7 cells.[2]

Table 2: Comparative Cytotoxicity (IC50 in μM) of Various Imidazolidine-2,4-dione Derivatives

CompoundHCT-116HePG-2MCF-7Reference
5-[2-(methylthio)ethyl]-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone>200>200>200[1]
Schiff's Base Derivative 2412.83 ± 0.99.07 ± 0.84.92 ± 0.3[2]
Doxorubicin (Reference)---[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microplates: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland turbidity standard.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth and inoculum without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The antimicrobial mechanism of hydantoin derivatives is multifaceted. They are thought to interfere with bacterial cell wall synthesis, disrupt protein synthesis, and increase the permeability of the cell membrane.

antimicrobial_mechanism cluster_compound Imidazolidine-2,4-dione Derivative cluster_bacterium Bacterial Cell Compound 5-(2-(methylthio)ethyl) imidazolidine-2,4-dione CellWall Cell Wall Synthesis Compound->CellWall Inhibition ProteinSynthesis Protein Synthesis (Ribosomes) Compound->ProteinSynthesis Inhibition CellMembrane Cell Membrane Compound->CellMembrane Disruption Lysis Cell Lysis CellWall->Lysis GrowthArrest Growth Arrest ProteinSynthesis->GrowthArrest Leakage Cellular Leakage CellMembrane->Leakage DNA DNA Replication

Caption: Putative antimicrobial mechanisms of imidazolidine-2,4-dione derivatives.

In the context of cancer, some imidazolidine-2,4-dione derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. They can also induce apoptosis (programmed cell death) and cause cell cycle arrest.

anticancer_pathway cluster_compound Imidazolidine-2,4-dione Derivative cluster_cell Cancer Cell Compound Imidazolidine-2,4-dione Derivative PI3K PI3K Compound->PI3K Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction CellCycle Cell Cycle Progression Compound->CellCycle Arrest Akt Akt PI3K->Akt Akt->Apoptosis Inhibition Akt->CellCycle Promotion Induction Apoptosis Induction Arrest Cell Cycle Arrest

Caption: Potential anticancer signaling pathways affected by imidazolidine-2,4-diones.

Conclusion

This compound and its analogs represent a versatile scaffold with potential applications in both antimicrobial and anticancer research. While the specific data for the parent compound is limited, the broader class of imidazolidine-2,4-diones shows significant biological activity that is highly dependent on the substitution pattern. Further comparative studies with established drugs are necessary to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided herein offer a standardized framework for future investigations into this promising class of compounds.

References

Safety Operating Guide

Safe Disposal of 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, a compound containing both a thioether and an imidazolidine functional group. The information is tailored for researchers, scientists, and drug development professionals, emphasizing safety, compliance, and operational clarity.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves properly after use.[1]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[1]

Spill Management: In case of a spill, evacuate the area and remove all sources of ignition, as analogous compounds can be flammable.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1][3] Do not let the product enter drains.

II. Quantitative Data Summary

The following table summarizes key hazard and physical data based on similar thioether and dione compounds. This information should be used as a guideline, and it is imperative to consult a specific SDS for this compound if it becomes available.

Hazard ClassificationData from Analogous CompoundsSource
Flammability Flammable liquid and vapor (Category 3).[2][4]
Acute Toxicity (Oral) Harmful if swallowed (Category 4).[2][4]
Acute Toxicity (Dermal) Toxic in contact with skin (Category 3).[2]
Acute Toxicity (Inhalation) Toxic if inhaled (Category 3).[2][4]
Aquatic Hazard Harmful to aquatic life.[2][4]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P273: Avoid release to the environment.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

III. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous waste. This should be done in consultation with your institution's Environmental Health and Safety (EHS) office and a licensed disposal company, adhering to all local, regional, and national regulations.[3]

1. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions: Collect any unused this compound and concentrated solutions in a dedicated, properly labeled, and tightly sealed waste container. The container should be made of a material compatible with the chemical.[1][3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.[3][5] These items should be sealed in a zip-lock bag before being placed in the waste container.[5]

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[1][5]

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[3] The storage area should be secure and accessible only to authorized personnel.[1]

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1]

  • Provide them with the necessary information about the waste, including its chemical composition and quantity.[1]

IV. Experimental Protocol for On-Site Treatment (for Malodorous Thioether Waste)

For laboratories equipped and authorized to perform chemical neutralization of odorous thioethers, a bleach (sodium hypochlorite) solution can be used to oxidize the thioether group, which may reduce its odor and toxicity. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.[3][6]

Experimental Protocol for Thioether Oxidation:

  • In a suitably sized flask equipped with a stirrer, place a 5.25% sodium hypochlorite solution (commercial bleach).[3][6]

  • Slowly add the thioether-containing waste to the stirred bleach solution. The reaction can be exothermic, and the addition should be controlled to manage the temperature; an ice bath may be necessary.[1][6]

  • Allow the reaction to proceed until the characteristic odor is no longer detectable. This may require stirring for an extended period (e.g., 24 hours).[5]

  • After the reaction is complete, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.[1]

  • Check with your local EHS office and wastewater treatment authority to determine if the neutralized, treated solution can be disposed of down the sanitary sewer. If not, it must be collected as hazardous waste.[1]

V. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_treatment On-Site Treatment (Optional & Authorized Personnel Only) cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood CollectLiquid Collect Pure Compound & Concentrated Solutions LabelWaste Label Containers Clearly: 'Hazardous Waste', Chemical Name, Hazards CollectLiquid->LabelWaste CollectSolid Collect Contaminated Solids (Gloves, Wipes, etc.) CollectSolid->LabelWaste Oxidize Oxidize with Bleach (Sodium Hypochlorite) to Reduce Odor/Toxicity LabelWaste->Oxidize If authorized Store Store Waste in a Secure, Ventilated Area LabelWaste->Store Neutralize Neutralize Solution to pH ~7 Oxidize->Neutralize CheckLocalRegs Check Local Regulations for Sewer Disposal Neutralize->CheckLocalRegs Dispose Professional Disposal CheckLocalRegs->Dispose If not sewerable ContactEHS Contact EHS or Licensed Waste Disposal Contractor Store->ContactEHS ContactEHS->Dispose

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione. The following procedures are based on best practices for handling chemicals with similar functional groups, including thioethers and imidazolidine-2,4-dione derivatives, to ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

Always handle this compound in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., Nitrile) tested to ASTM D6978 standard.To prevent skin contact with the chemical, which may be harmful.[1][2]
Eye Protection Chemical safety goggles. A face shield should be worn in situations with a high potential for splashing.[3][4]To protect the eyes from splashes and aerosols.[3][4]
Lab Coat/Gown A long-sleeved, impermeable lab coat or gown that closes in the back.To protect the skin and personal clothing from contamination.[1]
Respiratory Protection An N-95 respirator or an air-purifying respirator with an organic vapor cartridge may be necessary.[3][5]Required when engineering controls are insufficient to minimize inhalation of vapors or aerosols, especially given the potential for strong odors from the thioether group.
Footwear Closed-toe shoes.To protect the feet from spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting work.

    • Prepare a 1:1 bleach and water solution in a designated container for immediate decontamination of small spills and used glassware.[6]

    • Designate a specific hazardous waste container for solid and liquid waste generated during the experiment.

  • Handling the Compound:

    • Wear the appropriate PPE as detailed in the table above.

    • Keep the container of this compound tightly closed when not in use.

    • Avoid heating the compound near open flames, sparks, or hot surfaces.

    • Ground all equipment when transferring large quantities of the substance to prevent static discharge.

    • If any amount of the chemical comes into contact with your skin, immediately wash the affected area with soap and water and remove any contaminated clothing.

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.

    • Clean the work area within the fume hood.

Disposal Plan: Step-by-Step Waste Management

Proper disposal is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should indicate that the waste contains a thiol-related compound.[6]

  • Solid Waste:

    • Dispose of all contaminated disposable items, such as gloves, paper towels, and pipette tips, in a sealed plastic bag.[8]

    • Place this bag into the designated solid hazardous waste container.

  • Glassware Decontamination:

    • Immediately after use, rinse all glassware that came into contact with the compound.

    • Submerge the rinsed glassware in the prepared bleach bath and allow it to soak for at least 14 hours (overnight) to oxidize the thioether group.[6]

    • After soaking, the glassware can be washed using standard laboratory procedures.

  • Spill Cleanup:

    • For small spills, use an absorbent material to contain the spill.[8]

    • Place the absorbent material and any other contaminated cleanup materials into a sealed bag and dispose of it as solid hazardous waste.[8]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for assistance.[8]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Bleach Bath & Waste Containers prep2->prep3 handle1 Conduct Experiment in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 disp1 Segregate Liquid & Solid Waste handle2->disp1 disp2 Decontaminate Glassware in Bleach Bath disp1->disp2 disp3 Clean Work Area disp2->disp3

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.